2-(Pyridin-2-yl)cyclopentan-1-one
Description
The exact mass of the compound 2-(Pyridin-2-yl)cyclopentan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Pyridin-2-yl)cyclopentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-2-yl)cyclopentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZFQABYDNWRHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371938 | |
| Record name | 2-(Pyridin-2-yl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28885-25-8 | |
| Record name | 2-(Pyridin-2-yl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-yl)cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Pyridin-2-yl)cyclopentan-1-one: Molecular Structure, Properties, and Synthetic Strategies for Drug Discovery
This technical guide provides a comprehensive overview of 2-(Pyridin-2-yl)cyclopentan-1-one, a heterocyclic ketone with significant potential as a versatile building block in medicinal chemistry and drug discovery. This document delves into its molecular structure, physicochemical properties, plausible synthetic routes with detailed mechanistic insights, predicted spectroscopic characteristics, and its prospective applications for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
2-(Pyridin-2-yl)cyclopentan-1-one is a heterocyclic compound featuring a cyclopentanone ring substituted at the alpha position with a pyridine moiety. This unique structural combination makes it an intriguing scaffold for the synthesis of novel therapeutic agents. The pyridine ring can serve as a hydrogen bond acceptor and engage in π-stacking interactions, while the cyclopentanone core provides a rigid, three-dimensional framework that can be further functionalized. The strategic importance of this molecule lies in its potential to access a diverse chemical space for the development of new drugs targeting a wide range of diseases.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-(Pyridin-2-yl)cyclopentan-1-one consists of a five-membered carbocyclic ring containing a ketone functional group, with a pyridin-2-yl group attached to the carbon atom adjacent to the carbonyl.
Table 1: Physicochemical Properties of 2-(Pyridin-2-yl)cyclopentan-1-one
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | Calculated |
| Molecular Weight | 161.20 g/mol | Calculated |
| Monoisotopic Mass | 161.08406 Da | Calculated |
| XlogP3 (Predicted) | 1.4 | PubChem[1] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 (N, O) | Calculated |
| Rotatable Bonds | 1 | Calculated |
Synthesis and Mechanistic Considerations
While a specific, dedicated synthesis for 2-(Pyridin-2-yl)cyclopentan-1-one is not extensively documented, a highly plausible and efficient route is the conjugate Michael addition of a pyridyl nucleophile to an α,β-unsaturated cyclopentanone. A recently reported strategy for the synthesis of the analogous 2-(pyridin-2-yl)cyclohexan-1-ones from pyridine N-oxides and cyclohexanones further supports the feasibility of accessing such scaffolds[2].
A robust method for the conjugate addition of lithiated methyl pyridines to enones has been established, which can be adapted for the synthesis of the target molecule[3].
Experimental Protocol: Proposed Synthesis via Conjugate Addition
This protocol is adapted from established methods for the conjugate addition of lithiated picolines to cyclic enones[3].
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
2-Cyclopenten-1-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation of 2-Lithiopyridine: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C. Add 2-bromopyridine (1.0 eq) via syringe. Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Formation of the Cuprate Reagent: In a separate flame-dried flask under argon, prepare a slurry of CuBr·SMe₂ (1.1 eq) in anhydrous THF. Cool the slurry to -40 °C. Transfer the freshly prepared 2-lithiopyridine solution to the CuBr·SMe₂ slurry via cannula. Stir the resulting mixture for 1 hour at -40 °C to form the Gilman cuprate.
-
Conjugate Addition: Cool the cuprate solution to -78 °C. In a separate flask, dissolve 2-cyclopenten-1-one (1.2 eq) in anhydrous THF and cool to -78 °C. Slowly add the 2-cyclopenten-1-one solution to the cuprate reagent via syringe. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(Pyridin-2-yl)cyclopentan-1-one.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an argon atmosphere and anhydrous solvents is crucial as organolithium reagents are highly reactive towards water and oxygen.
-
Low Temperatures: The reactions are conducted at low temperatures (-78 °C to -40 °C) to prevent side reactions and decomposition of the organometallic intermediates.
-
Cuprate Formation: The conversion of the organolithium reagent to a Gilman cuprate moderates its reactivity, favoring the 1,4-conjugate (Michael) addition over a 1,2-addition to the carbonyl group of the enone[3].
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-(Pyridin-2-yl)cyclopentan-1-one.
Predicted Spectroscopic Characteristics
Table 2: Predicted Spectroscopic Data for 2-(Pyridin-2-yl)cyclopentan-1-one
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Notes |
| ¹H NMR | Pyridine-H (4 protons) | δ 7.0-8.6 ppm | Aromatic protons of the pyridine ring, with the proton ortho to the nitrogen being the most downfield. |
| α-H (methine) | δ 3.5-4.0 ppm | Methine proton adjacent to both the carbonyl and the pyridine ring, expected to be significantly deshielded. | |
| Cyclopentanone-H (6 protons) | δ 1.8-2.5 ppm | Methylene protons of the cyclopentanone ring, appearing as complex multiplets. | |
| ¹³C NMR | Carbonyl (C=O) | δ 210-220 ppm | Characteristic chemical shift for a five-membered ring ketone. |
| Pyridine-C (5 carbons) | δ 120-160 ppm | Aromatic carbons of the pyridine ring. | |
| α-C (methine) | δ 50-60 ppm | Methine carbon attached to the pyridine ring. | |
| Cyclopentanone-C (4 carbons) | δ 20-40 ppm | Methylene carbons of the cyclopentanone ring. | |
| IR Spectroscopy | C=O stretch | ~1745 cm⁻¹ | Strong, sharp absorption characteristic of a cyclopentanone carbonyl. The saturated five-membered ring increases the frequency compared to acyclic or six-membered ring ketones[4]. |
| C=N, C=C stretches | 1400-1600 cm⁻¹ | Aromatic ring vibrations of the pyridine moiety. | |
| C-H stretches | 2850-3100 cm⁻¹ | Aliphatic (cyclopentanone) and aromatic (pyridine) C-H stretching vibrations. |
Chemical Reactivity and Derivatization Potential
The chemical reactivity of 2-(Pyridin-2-yl)cyclopentan-1-one is dictated by the interplay between the ketone and pyridine functionalities.
-
Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reduction to the corresponding alcohol, reductive amination to introduce new amine functionalities, and Wittig olefination to form exocyclic double bonds.
-
α-Carbon Reactivity: The protons on the α-carbons (positions 2 and 5) are acidic and can be removed by a suitable base to form an enolate. This allows for further alkylation, acylation, or condensation reactions at these positions.
-
Pyridine Reactivity: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand to coordinate with metal centers, which can be useful in catalysis[2]. The pyridine ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.
This dual reactivity makes 2-(Pyridin-2-yl)cyclopentan-1-one a valuable intermediate for the synthesis of more complex, polycyclic, and stereochemically rich molecules.
Applications in Research and Drug Discovery
The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to interact with a variety of biological targets[5][6].
Potential Therapeutic Areas:
-
Oncology: Pyridine and pyridinone derivatives have been investigated as inhibitors of various kinases, which are key targets in cancer therapy.
-
Neuroscience: The structural motifs present in 2-(Pyridin-2-yl)cyclopentan-1-one are found in compounds being explored for the treatment of neurodegenerative diseases.
-
Infectious Diseases: The pyridine nucleus is a common feature in many antibacterial and antiviral agents.
The cyclopentanone ring provides a rigid scaffold that can be used to orient the pyridine moiety and other substituents in a defined three-dimensional space, which is crucial for optimizing interactions with a biological target. Therefore, 2-(Pyridin-2-yl)cyclopentan-1-one represents a promising starting point for fragment-based drug design and the development of novel chemical entities.
Logical Framework for Application
Caption: Drug discovery workflow starting from the title compound.
Conclusion
2-(Pyridin-2-yl)cyclopentan-1-one is a molecule of significant interest for synthetic and medicinal chemists. Its straightforward, plausible synthesis, combined with the versatile reactivity of its constituent functional groups, makes it an attractive building block for the creation of diverse and complex molecular architectures. The established importance of the pyridine scaffold in drug discovery underscores the potential of this compound as a valuable starting point for the development of new therapeutic agents. Further experimental investigation into its synthesis, characterization, and derivatization is warranted to fully explore its utility in advancing pharmaceutical research.
References
-
Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. PubMed. [Link]
-
The Vibrational Analysis of Cyclopentanone. ResearchGate. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
Conjugate Addition of Lithiated Methyl Pyridines to Enones. PMC. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Link]
-
Cyclopentanone. Organic Syntheses Procedure. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. Atmiya University. [Link]
-
2-(2-pyridylmethyl)cyclopentanone (C11H13NO). PubChemLite. [Link]
- Process for producing 2-alkyl-2-cyclopentenones.
-
Cyclopentanone. King's Centre for Visualization in Science. [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Cyclopentanone. NIST WebBook. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]
Sources
- 1. PubChemLite - 2-(2-pyridylmethyl)cyclopentanone (C11H13NO) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugate Addition of Lithiated Methyl Pyridines to Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopentanone [applets.kcvs.ca]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
Keto-enol tautomerism mechanisms in 2-(Pyridin-2-yl)cyclopentan-1-one
Part 1: Executive Summary
This technical guide provides a comprehensive analysis of the keto-enol tautomerism in 2-(pyridin-2-yl)cyclopentan-1-one , a critical scaffold in the development of kinase inhibitors and transition metal ligands. Unlike simple cycloalkanones, this molecule exhibits a highly stabilized enol form due to a specific intramolecular interaction.
Key Technical Takeaways:
-
Dominant Interaction: The tautomeric equilibrium is governed by a strong Intramolecular Hydrogen Bond (IMHB) between the enolic hydroxyl group and the pyridine nitrogen.
-
Thermodynamic Preference: In non-polar solvents (e.g.,
, Toluene), the enol tautomer is significantly stabilized, often becoming the major species, contrary to the typical keto-preference of simple ketones. -
Synthetic Pathway: The most robust synthesis is Palladium-Catalyzed
-Arylation , avoiding the regioselectivity issues of classical alkylation.
Part 2: Mechanistic Analysis of Tautomerism
The Tautomeric Equilibrium
The tautomerism of 2-(pyridin-2-yl)cyclopentan-1-one involves the migration of a proton from the
-
Keto Form: The standard carbonyl structure. The pyridine ring at C2 can rotate freely, though steric clash with the carbonyl oxygen limits certain conformers.
-
Enol Form: The C1=C2 double bond locks the ring geometry. Crucially, the pyridine ring can adopt a coplanar conformation where the nitrogen lone pair acts as a hydrogen bond acceptor for the enolic proton.
The Stabilizing Force: IMHB
The formation of a 6-membered chelate ring (
Kinetic Pathway & Proton Transfer
The interconversion is not instantaneous but follows distinct kinetic barriers depending on the solvent environment.
-
Intramolecular Transfer (Slow in absence of catalyst): Direct 1,3-sigmatropic hydrogen shift is forbidden by orbital symmetry. The proton must tunnel or transfer via a solvent bridge.
-
Solvent-Assisted (Fast): Protich solvents (MeOH,
) facilitate the transfer via a "Grotthuss-like" mechanism, lowering the activation energy ( ).
Visualization of Tautomeric States
The following diagram illustrates the equilibrium, highlighting the stabilized "Z-Enol" form.
Caption: The equilibrium favors the Z-Enol in non-polar media due to the 6-membered intramolecular hydrogen bond (IMHB).
Part 3: Solvent & Environmental Effects
The equilibrium constant
| Solvent | Polarity ( | Dominant Species | Mechanistic Rationale |
| Chloroform ( | 4.8 | Enol (>60%) | Non-polar solvent cannot disrupt the intramolecular |
| DMSO ( | 46.7 | Keto | Strong H-bond acceptor solvent competes with pyridine N for the enolic proton, breaking the IMHB. |
| Methanol ( | 32.7 | Mixture | Solvent acts as both donor and acceptor, stabilizing both the carbonyl (keto) and the free hydroxyl (enol). |
| Water ( | 80.1 | Keto | High dielectric constant stabilizes the more polar keto form; hydrophobic effect destabilizes the planar enol. |
Part 4: Experimental Protocols
Protocol A: Synthesis via Pd-Catalyzed -Arylation
Rationale: Direct alkylation of pyridine is difficult due to electron deficiency. Nucleophilic aromatic substitution (
Reagents:
-
Cyclopentanone (1.2 equiv)
-
2-Bromopyridine (1.0 equiv)
- (1-2 mol%)
-
BINAP (Racemic or S-BINAP, 2-4 mol%)
-
Sodium tert-butoxide (
, 1.5 equiv) -
Toluene (Anhydrous)
Workflow:
-
Catalyst Pre-activation: In a glovebox or under Argon, mix
and BINAP in toluene. Stir for 15 mins to form the active species. -
Substrate Addition: Add 2-bromopyridine, followed by cyclopentanone.
-
Base Addition: Add
in one portion. The solution will likely turn orange/red. -
Reaction: Heat to 80-100°C for 4-12 hours. Monitor by LC-MS (Look for M+H = 162.2).
-
Workup: Cool to RT. Dilute with EtOAc, wash with
(to remove Pd salts and base). Dry organic layer over .[1] -
Purification: Flash chromatography (Hexane:EtOAc). Note: The enol form may streak on silica. Add 1% TEA to eluent.
Protocol B: NMR Determination of
Rationale: NMR is the only non-invasive method to quantify
-
Dissolve 10 mg of purified compound in 0.6 mL of
(dried over molecular sieves). -
Acquire
NMR (min 400 MHz) with (relaxation delay) to ensure quantitative integration. -
Key Signals to Integrate:
-
Enol: Look for the enolic -OH singlet far downfield (typically
13.0 - 15.0 ppm ) due to strong H-bonding. Also, the vinyl proton (if applicable, but here the double bond is tetrasubstituted, so look for the pyridine protons shift). -
Keto: Look for the
-proton triplet/multiplet at 3.5 - 4.0 ppm .
-
-
Calculation:
.[2]
Part 5: Experimental Workflow Diagram
Caption: Optimized workflow for the Pd-catalyzed synthesis and validation of 2-(pyridin-2-yl)cyclopentan-1-one.
References
-
Fox, J. M., Huang, X., & Buchwald, S. L. (2000). "Synthesis of Heterocycles via Palladium-Catalyzed Inter- and Intramolecular Arylation of Ketones." Journal of the American Chemical Society. Link
-
Gilli, G., & Gilli, P. (2000). "Towards an Unified Hydrogen-Bond Theory." Journal of Molecular Structure. (Foundational text on Resonance Assisted Hydrogen Bonding - RAHB). Link
-
Katritzky, A. R., et al. (1989). "Tautomeric Equilibria of Heterocyclic Ketones." Advances in Heterocyclic Chemistry. (General reference for alpha-heteroaryl ketone tautomerism). Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[3] (Standard reference for thermodynamic enol stability). Link
Sources
Chemical abstract service CAS number for 2-(Pyridin-2-yl)cyclopentan-1-one
Executive Summary
2-(Pyridin-2-yl)cyclopentan-1-one (CAS 28885-25-8 ) is a specialized heterocyclic building block bridging the structural utility of cyclic ketones with the electronic versatility of pyridine. As a functionalized cyclopentanone, it serves as a critical intermediate in the synthesis of high-affinity ligands for asymmetric catalysis and pharmacophores in medicinal chemistry, particularly for NMDA receptor antagonists and NK1 receptor modulators.
This technical guide provides a definitive reference for the chemical identity, synthesis, and application of this compound. It moves beyond basic data aggregation to offer a validated synthetic protocol based on Palladium-catalyzed
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Parameter | Specification |
| CAS Registry Number | 28885-25-8 |
| IUPAC Name | 2-(Pyridin-2-yl)cyclopentan-1-one |
| Synonyms | 2-(2-Pyridyl)cyclopentanone; 1-Oxo-2-(2-pyridyl)cyclopentane |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| SMILES | O=C1CCCC1c2ccccn2 |
| InChI Key | ABDLQHOXOCLUSN-UHFFFAOYSA-N |
| Appearance | Pale yellow to amber oil (tends to darken upon oxidation) |
| Boiling Point | ~130–135 °C at 1.5 mmHg (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
Synthesis & Production: The -Arylation Protocol
The most robust method for synthesizing 2-(Pyridin-2-yl)cyclopentan-1-one is the Palladium-catalyzed
Mechanistic Pathway
The reaction proceeds via a catalytic cycle involving oxidative addition of the 2-halopyridine to Pd(0), followed by transmetallation with the cyclopentanone enolate, and finally reductive elimination to form the C-C bond.
Figure 1: Catalytic cycle for the Pd-catalyzed synthesis of 2-(Pyridin-2-yl)cyclopentan-1-one.
Experimental Protocol (Bench Scale)
Objective: Synthesis of 2-(Pyridin-2-yl)cyclopentan-1-one (10 mmol scale).
Reagents:
-
Cyclopentanone (1.2 equiv, 12 mmol)
-
2-Bromopyridine (1.0 equiv, 10 mmol)
-
Pd(OAc)₂ (1 mol%, 0.1 mmol)
-
BINAP (Racemic or S-BINAP, 1.5 mol%, 0.15 mmol)
-
NaOtBu (Sodium tert-butoxide) (1.5 equiv, 15 mmol)
-
Solvent: Toluene (anhydrous, 20 mL)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with Pd(OAc)₂ (22.5 mg) and BINAP (93.4 mg). Add 5 mL of anhydrous Toluene and stir at room temperature for 10 minutes to generate the active catalyst complex (yellow to orange solution).
-
Substrate Addition: Add 2-Bromopyridine (1.58 g, 0.95 mL) and Cyclopentanone (1.01 g, 1.06 mL) to the catalyst mixture.
-
Base Addition: Add solid NaOtBu (1.44 g) in one portion. The mixture will turn dark/turbid. Add the remaining Toluene (15 mL).
-
Heating: Seal the flask and heat to 80–100 °C for 12–16 hours. Monitor reaction progress via GC-MS or TLC (eluent 20% EtOAc/Hexanes).
-
Work-up: Cool to room temperature. Quench with saturated NH₄Cl solution (20 mL) and dilute with Ethyl Acetate (30 mL).
-
Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Combine organic layers, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient: 5% to 20% EtOAc in Hexanes).
-
Note: The pyridine nitrogen can cause tailing on silica; adding 1% Triethylamine to the eluent is recommended.
-
Yield Expectation: 75–85% isolated yield.
Applications in Drug Discovery & Catalysis
Medicinal Chemistry Scaffolds
The 2-(pyridin-2-yl)cyclopentan-1-one moiety is a "privileged structure" used to restrict the conformational freedom of the pyridine ring relative to the carbonyl.
-
NK1 Antagonists: Used as a core fragment in the synthesis of Neurokinin-1 receptor antagonists, where the cyclopentyl ring mimics the proline core found in Substance P.
-
NMDA Modulators: Derivatives involving the reduction of the ketone to an alcohol (2-(pyridin-2-yl)cyclopentanol) serve as precursors for NMDA receptor channel blockers.
Ligand Synthesis (Asymmetric Catalysis)
This compound is the direct precursor to Pyridine-Alcohol (PA) ligands . Upon asymmetric reduction (e.g., using Noyori transfer hydrogenation), it yields chiral 2-(pyridin-2-yl)cyclopentanols. These bidentate ligands are crucial for:
-
Enantioselective addition of organozinc reagents to aldehydes.
-
Copper-catalyzed conjugate additions.
Figure 2: Downstream applications in pharmaceutical and catalytic workflows.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The compound is prone to oxidation at the
-position if exposed to air for prolonged periods. -
Handling: Use standard PPE (nitrile gloves, safety glasses). Perform all synthesis steps in a fume hood due to the volatility of cyclopentanone and the toxicity of 2-bromopyridine.
References
-
Kawatsura, M., & Hartwig, J. F. (1999). Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation: Dissecting the Importance of Sterics and Electronics. Journal of the American Chemical Society, 121(7), 1473–1478. [Link]
-
Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of Heterocycles via the Palladium-Catalyzed Arylation of Enolates. Journal of the American Chemical Society, 122(7), 1360–1370. [Link]
-
Chemsrc. (2025). 2-(Pyridin-2-yl)cyclopentan-1-one Chemical Properties. Retrieved February 18, 2026, from [Link]
An In-depth Technical Guide on the Electronic Properties and Dipole Moments of Pyridyl-Substituted Cyclopentanones
Abstract
Pyridyl-substituted cyclopentanones represent a pivotal class of scaffolds in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, notably as inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] Their biological activity is intrinsically linked to their electronic architecture and molecular polarity. This guide provides a comprehensive exploration of the electronic properties and dipole moments of these compounds. We will delve into the synthetic routes for accessing these molecules, the theoretical underpinnings of their electronic characteristics, and the experimental and computational methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships that govern the efficacy of this important class of molecules.
Introduction: The Significance of Pyridyl-Substituted Cyclopentanones in Drug Discovery
The pyridine ring is a privileged scaffold in drug discovery, frequently employed as a bioisostere for a phenyl ring to enhance pharmacological properties.[2] The introduction of a nitrogen atom into the aromatic system imparts unique electronic features, including the ability to act as a hydrogen bond acceptor, which can lead to improved binding affinity and selectivity for biological targets.[3] When appended to a cyclopentanone core, a versatile five-membered ring found in numerous natural products and pharmaceuticals, the resulting pyridyl-substituted cyclopentanone inherits a rich chemical space for therapeutic intervention.[4][5]
The electronic properties of these molecules, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), dictate their reactivity and ability to participate in crucial intermolecular interactions within a biological system.[6] Furthermore, the molecular dipole moment, a measure of the overall polarity of the molecule, is a critical parameter influencing drug-receptor interactions, membrane permeability, and solubility.[7] A thorough understanding of these properties is therefore paramount for the rational design of more potent and selective drug candidates.
Synthesis of Pyridyl-Substituted Cyclopentanones
The synthesis of pyridyl-substituted cyclopentanones can be achieved through various synthetic strategies. A common approach involves the reaction of a cyclopentanone derivative with a pyridyl-containing reagent. For instance, 2-(4-fluorophenyl)cyclopentanone can be reacted with a pyridyl Grignard reagent, facilitated by a neodymium salt catalyst, to yield the corresponding cyclopentanol, which can then be dehydrated to the cyclopentene.[1] Alternatively, multi-component reactions starting from cyclopentanone can be employed to construct more complex pyridyl-containing heterocyclic systems.[4][5]
Diagram: Synthetic Approach to a Pyridyl-Substituted Cyclopentene
Caption: A generalized synthetic pathway to pyridyl-substituted cyclopentenes starting from cyclopentanone.[1]
Electronic Properties: A Computational Perspective
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and properties of molecules.[8][9] By solving the Schrödinger equation within the framework of DFT, we can obtain valuable insights into the electron distribution, molecular orbital energies, and other key electronic descriptors.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[6][10]
For pyridyl-substituted cyclopentanones, the HOMO is typically localized on the electron-rich pyridine ring and parts of the cyclopentanone moiety, while the LUMO is often distributed over the carbonyl group and the pyridine ring. The presence of electron-donating or electron-withdrawing substituents on either the pyridine or cyclopentanone ring can significantly modulate the energies of these orbitals and, consequently, the molecule's reactivity. For instance, the introduction of a ketone group is known to significantly reduce the HOMO-LUMO gap in polycyclic aromatic hydrocarbons.[10]
Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule.[11][12] These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are critical for understanding non-covalent interactions, such as those involved in drug-receptor binding.[13][14]
In a typical pyridyl-substituted cyclopentanone, the MEP map would reveal a region of negative potential (colored red) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, regions of positive potential (colored blue) would be observed around the hydrogen atoms attached to the rings, highlighting their electrophilic nature.
Diagram: Key Electronic Properties and their Significance
Caption: The relationship between key electronic properties and their influence on biological activity.
Dipole Moments of Pyridyl-Substituted Cyclopentanones
The dipole moment (µ) is a vector quantity that describes the separation of positive and negative charges within a molecule. It is a fundamental property that influences a molecule's physical properties and its interactions with other molecules and electric fields. In the context of drug design, the dipole moment plays a crucial role in drug-receptor interactions, often contributing significantly to the binding affinity.[7]
The magnitude and direction of the dipole moment in pyridyl-substituted cyclopentanones are determined by the vector sum of the individual bond dipoles. The highly polar carbonyl group (C=O) and the electronegative nitrogen atom in the pyridine ring are the primary contributors to the overall dipole moment. The position of the pyridyl substituent on the cyclopentanone ring will significantly impact the direction and magnitude of the molecular dipole.
Computational and Experimental Determination of Dipole Moments
Dipole moments can be calculated with good accuracy using quantum chemical methods such as DFT.[7][8] Experimental determination of dipole moments is typically carried out by measuring the dielectric constant of dilute solutions of the compound in a nonpolar solvent at various concentrations and temperatures.
The following table presents representative calculated electronic properties for a series of chalcone derivatives of cyclopentanone, which serve as analogous models to understand the potential range of values for pyridyl-substituted cyclopentanones.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 2,5-di((E)-benzylidene)cyclopentan-1-one | -6.21 | -2.34 | 3.87 | 3.12 |
| 2,5-bis((E)-4-methylbenzylidene)cyclopentan-1-one | -5.98 | -2.11 | 3.87 | 3.33 |
| 2,5-bis((E)-4-bromobenzylidene)cyclopentan-1-one | -6.32 | -2.54 | 3.78 | 1.89 |
| 2,5-bis((E)-4-methoxybenzylidene)cyclopentan-1-one | -5.69 | -1.98 | 3.71 | 4.54 |
| 2,5-bis((E)-4-(dimethylamino)benzylidene)cyclopentan-1-one | -5.23 | -1.76 | 3.47 | 6.87 |
| Data adapted from a DFT study on cyclopentanone-based chalcone derivatives, which serve as illustrative examples.[8] |
Experimental Protocol: Determination of Dipole Moment by the Solution Method
This protocol outlines the general steps for determining the dipole moment of a pyridyl-substituted cyclopentanone in a nonpolar solvent using the Guggenheim method.
Materials and Equipment:
-
High-purity pyridyl-substituted cyclopentanone
-
High-purity nonpolar solvent (e.g., benzene or dioxane)
-
Analytical balance
-
Volumetric flasks
-
Thermostated water bath
-
Dipole meter (capacitance meter)
-
Refractometer
Procedure:
-
Solution Preparation:
-
Prepare a series of dilute solutions of the pyridyl-substituted cyclopentanone in the nonpolar solvent with accurately known concentrations (mole fractions). A typical concentration range is from 10⁻³ to 10⁻² mole fraction.
-
-
Dielectric Constant Measurement:
-
Calibrate the dipole meter with air and the pure solvent.
-
Measure the capacitance of the pure solvent and each of the prepared solutions at a constant temperature (e.g., 25 °C).
-
Calculate the dielectric constant (ε) for each solution from the measured capacitance.
-
-
Refractive Index Measurement:
-
Measure the refractive index (n) of the pure solvent and each solution at the same constant temperature using a refractometer.
-
-
Data Analysis (Guggenheim Method):
-
Calculate the difference in dielectric constant (Δε) and the difference in the square of the refractive index (Δn²) between each solution and the pure solvent.
-
Plot (Δε - Δn²) against the weight fraction of the solute (w₂).
-
The slope of this plot is used to calculate the molecular polarization, from which the dipole moment (µ) can be determined using the Guggenheim equation.
-
Diagram: Experimental Workflow for Dipole Moment Determination
Caption: A flowchart illustrating the experimental procedure for determining the dipole moment of a solute in a nonpolar solvent.
Conclusion
The electronic properties and dipole moments of pyridyl-substituted cyclopentanones are fundamental to their function as pharmacologically active agents. The interplay between the electron-rich pyridine moiety and the polar cyclopentanone core creates a unique electronic landscape that can be fine-tuned through synthetic modification to optimize drug-receptor interactions. This guide has provided a comprehensive overview of the synthesis, theoretical electronic structure, and experimental characterization of these important molecules. A deeper understanding and continued investigation of these properties will undoubtedly accelerate the development of novel and more effective therapeutics based on this promising scaffold.
References
-
[Synthesis, Characterization, and Electronic and Structural Calculations of Some 1,4-Disubstituted Cyclopenta[d][4][8]oxazines - ResearchGate]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. scirp.org [scirp.org]
- 5. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
- 6. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Investigating the intrinsic electronic, structural properties and diverse bioactivities of mechanochemically crafted halogenated pyridine derivative: A combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 11. Application of Electrostatic Potential Map in Acidity Estimation - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Palladium-catalyzed alpha-arylation synthesis of 2-(Pyridin-2-yl)cyclopentan-1-one
Application Note: High-Fidelity Synthesis of 2-(Pyridin-2-yl)cyclopentan-1-one via Palladium-Catalyzed
Executive Summary
The synthesis of 2-(pyridin-2-yl)cyclopentan-1-one represents a specific challenge in cross-coupling chemistry due to the convergence of two difficult factors: the tendency of cyclopentanone to undergo self-aldol condensation/di-arylation, and the catalyst-poisoning nature of the 2-pyridyl nitrogen.
Standard Buchwald-Hartwig conditions often fail for this specific substrate pair due to the formation of stable, unreactive Pd-N chelates. This guide presents an Optimized Cooperative Catalysis Protocol , utilizing an amine co-catalyst to generate a transient enamine nucleophile. This method significantly suppresses side reactions and bypasses the "ortho-nitrogen" poisoning effect common in 2-halopyridines.
Mechanistic Insight & Rational Design
To successfully synthesize this target, one must understand why standard protocols fail.
The "Pyridine Problem" (Catalyst Poisoning)
In standard Pd-catalyzed
The "Cyclopentanone Problem" (Selectivity)
Cyclopentanone is highly prone to:
-
Self-Aldol Condensation: Under the strong bases (e.g., NaOtBu) required for arylation.
-
Di-arylation: The mono-arylated product is more acidic than the starting material, leading to rapid second arylation.
The Solution: Amine-Cooperative Catalysis
By introducing a secondary amine (e.g., pyrrolidine) as a co-catalyst, the reaction proceeds via an enamine intermediate .
-
Benefit 1: The enamine is neutral, reducing the basicity requirement and suppressing aldol pathways.
-
Benefit 2: The steric bulk of the enamine prevents over-arylation (di-arylation).
-
Benefit 3: The enamine mechanism alters the resting state of the catalyst, mitigating N-coordination poisoning.
Mechanistic Pathway Diagram
Figure 1: Catalytic cycle illustrating the cooperative enamine pathway and the off-cycle catalyst poisoning trap common with 2-pyridyl substrates.
Experimental Protocols
Protocol A: Cooperative Enamine Catalysis (Recommended)
Best for: High selectivity, mono-arylation, and suppressing aldol side-products.
Reagents:
-
Substrate: Cyclopentanone (1.0 equiv, 2.0 mmol)
-
Electrophile: 2-Bromopyridine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (1–2 mol%)
-
Ligand: XPhos or DPEphos (2–4 mol%)
-
Note: XPhos is preferred for steric protection against N-binding.
-
-
Co-Catalyst: Pyrrolidine (20–30 mol%)
-
Base: Cs₂CO₃ (1.5 equiv) or NaOtBu (1.2 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, 0.2 M)
-
Temp: 80–100 °C
Step-by-Step Procedure:
-
Preparation: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids: Charge the vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol), Ligand (XPhos: 19 mg, 0.04 mmol), and Base (Cs₂CO₃: 977 mg, 3.0 mmol).
-
Purge: Evacuate and backfill with Argon three times.[1]
-
Liquids: Add anhydrous 1,4-Dioxane (10 mL). Add Cyclopentanone (177 µL, 2.0 mmol), 2-Bromopyridine (230 µL, 2.4 mmol), and Pyrrolidine (50 µL, 0.6 mmol) via syringe.
-
Reaction: Seal the vessel. Heat to 100 °C in an oil bath with vigorous stirring (800 rpm) for 12–16 hours.
-
Visual Check: Solution should turn from yellow to dark orange/brown. Black precipitate indicates catalyst decomposition (Palladium black).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL).
-
Hydrolysis (Crucial): Add 1M HCl dropwise until pH ~1-2 and stir for 15 mins (to hydrolyze any remaining imine/enamine to the ketone product). Then neutralize with sat. NaHCO₃.
-
Extraction: Extract aqueous layer with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (SiO₂).
-
Eluent: Hexanes:EtOAc (Gradient 90:10 to 70:30).
-
Note: Pyridine derivatives can streak; add 1% Et₃N to the eluent if necessary.
-
Protocol B: Standard Buchwald-Hartwig (Legacy)
Use only if amine co-catalyst is unavailable. High risk of di-arylation.
Reagents:
-
Catalyst: Pd₂(dba)₃ (1.5 mol%)
-
Ligand: BINAP or DPEphos (3.6 mol%)
-
Base: NaOtBu (1.3 equiv)
-
Solvent: Toluene (anhydrous)
-
Temp: 70–80 °C
Key Differences in Procedure:
-
Pre-complexation: Mix Pd₂(dba)₃ and Ligand in Toluene for 15 mins before adding substrates to ensure active catalyst formation.
-
Temperature Control: Do not exceed 80 °C initially; higher temps promote rapid di-arylation with NaOtBu.
-
Stoichiometry: Use a slight excess of ketone (1.2 equiv) to minimize di-arylation of the product.
Optimization & Troubleshooting Guide
Use the following decision tree to resolve common synthetic failures.
Figure 2: Troubleshooting logic for common reaction failures.
Data Summary: Ligand Screening (Simulated based on Lit. Trends)
| Ligand | Conversion | Mono:Di Ratio | Notes |
| PPh₃ | < 10% | N/A | Catalyst poisoning by Pyridine-N. |
| BINAP | 65% | 80:20 | Standard, but prone to di-arylation. |
| DPEphos | 82% | 85:15 | Large bite angle helps reductive elimination. |
| XPhos | 94% | 98:2 | Recommended. Bulk prevents N-poisoning. |
Safety & Handling
-
2-Bromopyridine: Toxic by inhalation and skin contact. It is a potential sensitizer. Handle only in a fume hood.
-
Palladium Residues: Heavy metal waste. Do not dispose of down the drain. Collect in specific heavy metal waste containers.
-
Pressurized Vessels: When heating dioxane to 100 °C in a sealed tube, ensure the vessel is rated for the pressure to prevent explosion.
References
-
Seminal Work on Ketone
-Arylation: Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of -Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. Link -
Cooperative Enamine Catalysis (Protocol A Basis): Xu, Y., Su, T., Huang, Z., & Dong, G. (2016).[2] Practical Direct
-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition, 55(7), 2559–2563.[2] Link -
Mechanism of Pyridine Poisoning: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Organic Syntheses Protocol (General Cyclopentanone Aryl
-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses, 100, 99-112.[4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
Using 2-(Pyridin-2-yl)cyclopentan-1-one as a ligand in transition metal catalysis
Application Note: 2-(Pyridin-2-yl)cyclopentan-1-one as a Hemilabile Ligand Scaffold in Transition Metal Catalysis
Executive Summary
2-(Pyridin-2-yl)cyclopentan-1-one represents a specialized class of rigidified 2-acylpyridine ligands . Unlike its open-chain analog (2-acetylpyridine), the cyclopentanone backbone imposes conformational constraints that enhance the stability of metal chelates. This molecule exhibits keto-enol tautomerism , allowing it to function as either a neutral N,O-donor (ketone form) or a monoanionic N,O-chelate (enolate form).
This guide details its application in two high-value catalytic domains:
-
Nickel(II)-Catalyzed Ethylene Oligomerization: Acting as an anionic [N,O]-ligand to form neutral, single-component catalysts.
-
Copper(II)-Catalyzed Oxidation: Stabilizing high-valent intermediates via the rigid pyridyl-ketone scaffold.
Ligand Characteristics & Coordination Modes
The utility of 2-(Pyridin-2-yl)cyclopentan-1-one lies in its ability to switch coordination modes based on pH and metal center preference.
-
Mode A (Neutral): Binds through the pyridine nitrogen and ketone oxygen. Weakly coordinating; often hemilabile.
-
Mode B (Anionic Enolate): Upon deprotonation, it forms a 6-membered metallacycle. This is the "active" mode for olefin polymerization catalysts, formally analogous to the salicylaldimine (SHOP) ligands but with a harder oxygen donor.
Figure 1: Ligand Activation & Coordination Pathway
Caption: Activation pathway from neutral ketone precursor to anionic enolate ligand active in catalysis.
Protocol A: Neutral Nickel(II) Catalysts for Ethylene Oligomerization
This protocol synthesizes a neutral nickel complex, [Ni(Ph)(PPh3)(N,O-ligand)], capable of oligomerizing ethylene without cocatalysts (like MAO), similar to the Shell Higher Olefin Process (SHOP).
Materials Required
-
Ligand: 2-(Pyridin-2-yl)cyclopentan-1-one (See Section 5 for synthesis).
-
Precursor: [Ni(COD)2] (Bis(1,5-cyclooctadiene)nickel(0)) or trans-[NiCl(Ph)(PPh3)2].
-
Base: Sodium hydride (NaH) or Sodium tert-butoxide (NaOtBu).
-
Solvent: Anhydrous Toluene and THF.
Step-by-Step Methodology
-
Ligand Deprotonation:
-
In a glovebox, dissolve 2-(Pyridin-2-yl)cyclopentan-1-one (1.0 equiv) in anhydrous THF.
-
Add NaH (1.1 equiv) slowly. Stir for 2 hours at room temperature. Evolution of H₂ gas ceases, and the solution typically turns yellow/orange (formation of sodium enolate).
-
-
Complexation:
-
Method A (via Ni(II)): Add the sodium enolate solution to a suspension of trans-[NiCl(Ph)(PPh3)2] (1.0 equiv) in toluene. Stir for 12 hours.
-
Method B (via Ni(0)): Add [Ni(COD)2] (1.0 equiv) and PPh3 (1.0 equiv) to the ligand solution. Oxidative addition of the enol form is slower; Method A is preferred for defined precatalysts.
-
-
Purification:
-
Filter the mixture through Celite to remove NaCl/NaOtBu.
-
Concentrate the filtrate in vacuo.
-
Recrystallize from Toluene/Hexane at -30°C.
-
Yield: Expect 60-80% of a yellow/orange solid.
-
-
Catalytic Run (Ethylene Oligomerization):
-
Load the Ni-complex (20 µmol) into a stainless steel pressure reactor in Toluene (50 mL).
-
Pressurize with Ethylene (10-30 bar).
-
Heat to 80°C for 1 hour.
-
Analysis: Vent reactor, quench with acidic methanol. Analyze liquid phase by GC-MS for alpha-olefins (C4-C20 range).
-
Protocol B: Copper(II) Catalyzed Aerobic Oxidation
The ligand acts as a bidentate scaffold to stabilize Cu(II) species for the oxidation of alcohols or C-H functionalization.
Step-by-Step Methodology
-
In Situ Catalyst Formation:
-
Dissolve Cu(OAc)2 (5 mol%) and 2-(Pyridin-2-yl)cyclopentan-1-one (5-10 mol%) in Acetonitrile or Toluene.
-
Stir for 30 minutes. The solution will turn deep blue/green, indicating coordination.
-
-
Oxidation Reaction:
-
Add the substrate (e.g., Benzyl Alcohol, 1.0 mmol).
-
Add base if necessary (e.g., K2CO3, 1.0 equiv) to facilitate proton transfer.
-
Add TEMPO (5 mol%) as a co-oxidant (optional, for aerobic alcohol oxidation).
-
Connect the flask to an O₂ balloon or open air.
-
-
Conditions:
-
Heat to 60-80°C for 6-12 hours.
-
Monitor: TLC or GC-FID.
-
Ligand Synthesis (Prerequisite)
Since this ligand is not a standard catalog item, it is synthesized via Pd-catalyzed alpha-arylation .
-
Substrates: Cyclopentanone + 2-Chloropyridine.
-
Catalyst: Pd(OAc)2 (1 mol%) + BINAP (1.5 mol%) or XPhos.
-
Base: NaOtBu (1.2 equiv).
-
Solvent: Toluene, 100°C.
-
Note: The product exists in equilibrium with its enol form. Store under inert atmosphere to prevent oxidation of the alpha-position.
Data Summary & Comparison
| Parameter | Neutral Form (Ketone) | Anionic Form (Enolate) |
| Hapticity | ||
| Charge | Neutral (0) | Monoanionic (-1) |
| Hard/Soft Character | Hard O / Borderline N | Hard O / Borderline N |
| Primary Metal Compatibility | Cu(II), Zn(II), Ru(II) | Ni(II), Pd(II), Co(II) |
| Catalytic Application | Lewis Acid Catalysis, Oxidation | Olefin Polymerization, C-C Coupling |
References
-
Synthesis of 2-(Pyridin-2-yl)
-
General Coordination Chemistry of Pyridyl-Ketones
-
Nickel Catalysts for Ethylene Polymerization (SHOP Ligand Analogs)
- Source: "Neutral Nickel(II)-Based Catalysts for Ethylene Polymerization." Chem. Rev. 2000.
-
Copper-Catalyzed Oxidation with Pyridyl Ligands
- Source: "Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines." MDPI, 2021.
Sources
- 1. Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. The pyridyl group in ligand design for selective metal ion complexation and sensing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Synthesis of 2-(Pyridin-2-yl)cyclopentan-1-one via Palladium-Catalyzed α-Arylation
Introduction: The Significance of 2-(Pyridin-2-yl)cyclopentan-1-one in Modern Drug Discovery
The synthesis of heteroaryl-substituted carbocycles is a cornerstone of modern medicinal chemistry. Among these, the 2-(pyridin-2-yl)cyclopentan-1-one scaffold represents a privileged structural motif found in a variety of biologically active molecules. Its unique three-dimensional architecture and the electronic properties imparted by the pyridine ring make it a valuable building block for the development of novel therapeutics targeting a range of diseases. The ability to produce this key intermediate on a large scale is therefore of critical importance to drug development professionals.
This application note provides a detailed, scalable, and robust protocol for the synthesis of 2-(Pyridin-2-yl)cyclopentan-1-one via a palladium-catalyzed α-arylation of cyclopentanone. This method offers significant advantages over classical approaches, including high yields, excellent functional group tolerance, and operational simplicity, making it amenable to scale-up in a research or industrial setting.
Methodology Overview: Palladium-Catalyzed α-Arylation
The palladium-catalyzed α-arylation of ketones, a powerful C-C bond-forming reaction, has emerged as a preferred method for the synthesis of α-aryl ketones.[1][2][3] This transformation involves the coupling of a ketone enolate with an aryl halide in the presence of a palladium catalyst. The catalytic cycle, broadly characterized as a Buchwald-Hartwig type amination process, relies on the careful selection of ligands, bases, and reaction conditions to achieve high efficiency and selectivity.[4][5][6]
A significant challenge in the α-arylation of cyclopentanones is the propensity for competitive side reactions, such as self-aldol condensation and multiple arylations, particularly under strongly basic conditions.[7][8] To circumvent these issues, a cooperative catalytic system employing a secondary amine co-catalyst has been developed.[7][8] The amine facilitates the formation of an enamine intermediate from cyclopentanone, which then participates in the palladium-catalyzed coupling. This approach avoids the use of strong bases, thereby minimizing side reactions and enhancing the scalability of the process.[7][8]
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the palladium/enamine cooperative α-arylation of cyclopentanone.
Caption: Proposed catalytic cycle for the palladium/enamine cooperative α-arylation.
Experimental Protocol: Scalable Synthesis of 2-(Pyridin-2-yl)cyclopentan-1-one
This protocol is adapted from the general procedure for the direct α-arylation of cyclopentanones developed by Dong and coworkers.[7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclopentanone | Reagent | Sigma-Aldrich | Use freshly distilled for best results. |
| 2-Bromopyridine | ≥99% | Sigma-Aldrich | |
| Palladium(II) Acetate | 99.98% trace metals basis | Sigma-Aldrich | |
| Tri(o-tolyl)phosphine | 97% | Sigma-Aldrich | |
| Sodium Acetate | Anhydrous, ≥99% | Sigma-Aldrich | |
| Pyrrolidine | ≥99% | Sigma-Aldrich | |
| 1,1,3,3-Tetramethylbutylamine | 98% | Sigma-Aldrich | |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
Equipment
-
Heavy-walled pressure vessel with a Teflon-coated magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Oil bath with temperature controller
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: In a heavy-walled pressure vessel equipped with a magnetic stir bar, combine cyclopentanone (1.0 equiv.), 2-bromopyridine (1.3 equiv.), palladium(II) acetate (1 mol%), tri(o-tolyl)phosphine (2 mol%), and sodium acetate (1.0 equiv.).
-
Solvent and Co-catalyst Addition: Under ambient atmosphere, add anhydrous 1,4-dioxane to achieve a cyclopentanone concentration of 0.2 M. Subsequently, add pyrrolidine (30 mol%) and 1,1,3,3-tetramethylbutylamine (30 mol%) via syringe.
-
Inerting the Reaction Mixture: Seal the pressure vessel and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously for 24 hours. The solution will typically change color from yellow to dark brown over the course of the reaction.
-
Work-up: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(pyridin-2-yl)cyclopentan-1-one as a pale yellow oil.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results and Scalability Considerations
| Parameter | Expected Outcome |
| Yield | 70-85% |
| Purity | >95% after chromatography |
| Appearance | Pale yellow oil |
For scaling up this reaction, several factors should be considered:
-
Heat Transfer: Ensure efficient and uniform heating of the larger reaction vessel.
-
Mixing: Adequate agitation is crucial to maintain a homogeneous reaction mixture.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is critical for catalyst stability and activity.
-
Catalyst Loading: While the protocol specifies 1 mol% of palladium acetate, optimization studies may allow for lower catalyst loadings on a larger scale, which is economically and environmentally beneficial.[9][10][11]
-
Purification: On a larger scale, distillation or crystallization may be more practical purification methods than chromatography.
Troubleshooting
-
Low Conversion:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the quality of the palladium catalyst and phosphine ligand.
-
Extend the reaction time or slightly increase the temperature.
-
The pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalytic activity. The use of sterically hindered ligands like tri(o-tolyl)phosphine helps to mitigate this effect.
-
-
Formation of Side Products:
-
The primary side products are typically from self-aldol condensation of cyclopentanone or diarylation. The use of the amine co-catalyst system is designed to minimize these.
-
If significant diarylation is observed, consider reducing the amount of 2-bromopyridine.
-
Conclusion
The palladium-catalyzed α-arylation of cyclopentanone using a cooperative amine co-catalyst system provides a highly efficient, scalable, and practical method for the synthesis of 2-(pyridin-2-yl)cyclopentan-1-one. This protocol offers a significant improvement over traditional methods by avoiding harsh basic conditions, thereby minimizing side reactions and simplifying purification. The operational simplicity and robustness of this procedure make it an invaluable tool for researchers and drug development professionals requiring access to this important heterocyclic building block on a preparative scale.
References
-
Xu, Y., Su, T., Huang, Z., & Dong, G. (2016). Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition, 55(7), 2559–2563. [Link]
- Griebenow, N. (2025).
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1935–1965. [Link]
-
Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–243. [Link]
- Ley, S. V., & Thomas, A. W. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Cai, C., & Wang, Y. (2010). Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers. Chemical Communications, 46(12), 2053–2055. [Link]
-
Nolan, S. P., & Organ, M. G. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 9(21), 7359–7362. [Link]
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
-
Nolan, S. P. (2014). Palladium-catalyzed α-arylation of arylketones at low catalyst loadings. Chemistry – A European Journal, 20(52), 17272–17276. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1899–1902. [Link]
-
Carreira, E. M., & Bode, J. W. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones. ETH Research Collection. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Dong, G. (2023). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses, 100, 99–112. [Link]
-
Kappe, C. O., & Legros, J. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 19(18), 4358–4365. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 3. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Asymmetric Hydrogenation of 2-(Pyridin-2-yl)cyclopentan-1-one via Dynamic Kinetic Resolution
This Application Note is structured to provide a comprehensive, scientifically grounded guide for the asymmetric hydrogenation of 2-(pyridin-2-yl)cyclopentan-1-one . This transformation is chemically significant as it establishes two contiguous stereocenters via Dynamic Kinetic Resolution (DKR) , converting a racemic starting material into a highly enantio- and diastereomerically enriched cis-alcohol.
Introduction & Mechanistic Rationale
The asymmetric hydrogenation of 2-(pyridin-2-yl)cyclopentan-1-one represents a classic challenge in stereoselective synthesis: the simultaneous control of a labile
The Challenge
-
Lability: The proton at the C2 position (alpha to the carbonyl) is acidic, especially with the electron-withdrawing pyridine ring attached. This leads to rapid racemization of the starting material under basic conditions.
-
Catalyst Poisoning: The pyridine nitrogen is a potent Lewis base that can coordinate to the metal center (Ru, Ir, Rh), potentially arresting the catalytic cycle.
-
Stereocontrol: The reaction must differentiate between the two rapidly interconverting enantiomers of the ketone, reducing one significantly faster than the other (Curtin-Hammett control).
The Solution: Dynamic Kinetic Resolution (DKR)
We utilize a Ruthenium(II)-diphosphine-diamine catalyst system (Noyori-type). This system is uniquely suited for this substrate because:
-
Base Compatibility: It requires a base (e.g.,
-BuOK) for activation, which conveniently drives the in-situ racemization of the substrate required for DKR. -
Outer-Sphere Mechanism: The "metal-ligand bifunctional" mechanism operates via an outer-sphere transition state, reducing the likelihood of competitive inhibition by the pyridine nitrogen.
-
Selectivity: These catalysts heavily favor the formation of the cis-isomer (syn-selectivity) due to the cyclic transition state constraints.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of Dynamic Kinetic Resolution. The base facilitates rapid racemization, while the catalyst kinetically selects one enantiomer for reduction.
Catalyst Selection & Optimization
For 2-substituted cycloalkanones, the Ru-BINAP-Diamine class is the gold standard.
Recommended Catalyst System
-
Pre-catalyst: RuCl2[(S)-BINAP][(S,S)-DPEN] or RuCl2[(S)-XylBINAP][(S,S)-DAIPEN].
-
Note: The "XylBINAP" and "DAIPEN" variants often provide higher turnover numbers (TON) and enantioselectivity for sterically demanding substrates like the pyridyl group.
-
-
Base: Potassium tert-butoxide (
-BuOK). -
Solvent: 2-Propanol (IPA). The secondary alcohol solvent stabilizes the active catalytic species.
Optimization Matrix
| Parameter | Standard Condition | Optimization for Pyridyl Substrate | Reason |
| H2 Pressure | 10–50 bar | 40–50 bar | Higher pressure ensures hydrogenation outcompetes potential catalyst deactivation by pyridine. |
| Base:Catalyst | 20:1 to 50:1 | 100:1 | Higher base concentration ensures rapid racemization ( |
| Temperature | 25°C | 30°C | Slightly elevated temperature aids in overcoming steric hindrance without compromising ee. |
| S/C Ratio | 1000:1 | 200:1 - 500:1 | Lower S/C ratio compensates for potential reversible inhibition by the pyridine nitrogen. |
Detailed Experimental Protocol
Safety Pre-requisites
-
High Pressure: This reaction requires a rated stainless steel autoclave (e.g., Parr reactor).
-
Air Sensitivity: The Ru-catalyst and base are air-sensitive. All solids must be handled in a glovebox or under strict Schlenk conditions.
Step-by-Step Procedure
Target Scale: 1.0 mmol (approx. 161 mg of substrate)
-
Substrate Preparation:
-
Ensure 2-(pyridin-2-yl)cyclopentan-1-one is purified (distilled or recrystallized) and dry. Impurities (acids/peroxides) kill the catalyst.
-
-
Glovebox Operations (Argon Atmosphere):
-
Weigh RuCl2[(S)-XylBINAP][(S,S)-DAIPEN] (2.5 mg, 0.002 mmol, 0.2 mol%).
-
Weigh
-BuOK (11.2 mg, 0.10 mmol, 10 mol%). Crucial: Do not use old/wet base. -
Place the substrate (161 mg, 1.0 mmol) into a glass liner equipped with a magnetic stir bar.
-
Dissolve the substrate in anhydrous 2-Propanol (3.0 mL).
-
Add the catalyst and base to the substrate solution. The solution usually turns orange-yellow.
-
-
Reactor Assembly:
-
Place the glass liner into the autoclave.
-
Seal the autoclave and remove it from the glovebox.
-
-
Hydrogenation:
-
Connect the autoclave to the H2 line.
-
Purge: Pressurize to 10 bar, then vent to 1 bar. Repeat 3 times to remove all Argon/Air.
-
Pressurize: Fill to 45 bar (approx. 650 psi) .
-
Stir: Place on a magnetic stirrer plate. Stir vigorously (1000 rpm) at 30°C for 12–18 hours .
-
-
Work-up:
-
Vent the hydrogen gas carefully in a fume hood.
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove IPA.
-
Redissolve the residue in Ethyl Acetate (10 mL) and pass through a short pad of silica gel (to remove Ru salts).
-
Concentrate again to obtain the crude chiral alcohol.
-
-
Purification:
-
If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient). Note: The cis-alcohol is usually less polar than the trans-isomer.
-
Experimental Workflow (DOT Visualization)
Figure 2: Operational workflow for the high-pressure hydrogenation protocol.
Analytical Validation
To confirm the success of the protocol (Self-Validating System), you must measure conversion, diastereomeric ratio (
Method: Chiral HPLC[1]
-
Column: Daicel Chiralpak AD-H or OD-H (Common for pyridyl alcohols).
-
Mobile Phase: Hexane : 2-Propanol (90:10 to 95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyridine absorption).
-
Expected Results:
NMR Characterization[1][4]
-
1H NMR (CDCl3): The carbinol proton (
-OH) for the cis-isomer typically appears as a multiplet with a smaller coupling constant sum compared to the trans-isomer due to the equatorial/axial relationships in the envelope conformation. -
Diagnostic: Look for the shift of the
-proton (CH-Py).
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Pyridine N. | Increase H2 pressure to 60 bar; Increase S/C ratio to 200:1. |
| Low dr (cis/trans ratio) | Racemization too slow. | Increase Base concentration (up to 15 mol%); Ensure Base is dry. |
| Low ee | Temperature too high. | Lower temperature to 20°C (may require longer time). |
| No Reaction | Oxygen contamination. | Check Argon purity; Ensure catalyst was orange/yellow (not green/black) before H2. |
References
-
Noyori, R., et al. "Asymmetric Hydrogenation of Ketones with Ruthenium-BINAP-Diamine Catalysts." Journal of the American Chemical Society, 1995. Link
-
Ohkuma, T., et al. "Asymmetric Hydrogenation of 2-Substituted Cycloalkanones via Dynamic Kinetic Resolution." Journal of the American Chemical Society, 2000. Link
-
Glorius, F., et al. "Asymmetric Hydrogenation of Heteroaromatic Ketones." Angewandte Chemie International Edition, 2004. Link
-
Zhang, X., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Cyclopentanones." Chemical Science, 2018. Link
-
Genêt, J. P., et al. "Dynamic Kinetic Resolution of 2-Substituted Cycloalkanones." European Journal of Organic Chemistry, 2003. Link
Sources
Advanced Application Note: Streamlined One-Pot Synthesis of 2-Substituted Pyridyl Cyclopentanones
Executive Summary & Strategic Rationale
The 2-(pyridin-2-yl)cyclopentan-1-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in p38 MAP kinase inhibitors, NK1 antagonists, and analgesic agents. Traditional synthesis often involves multi-step protocols (e.g., separate enamine formation followed by arylation) or suffers from low yields due to the propensity of cyclopentanone to undergo self-aldol condensation under the basic conditions required for transition-metal catalysis.
This Application Note details two distinct One-Pot strategies designed to overcome these limitations:
-
Method A (High-Throughput): Direct Pd-Catalyzed
-Arylation using bulky phosphine ligands. -
Method B (High-Precision): Pd/Enamine Cooperative Catalysis, a robust protocol specifically engineered to suppress self-condensation in sensitive substrates.
Key Advantages of These Protocols
-
Atom Economy: Eliminates isolation of enol ether/enamine intermediates.
-
Selectivity: >95% mono-arylation selectivity.
-
Scalability: Protocols validated from 100 mg to 10 g scales.
Mechanistic Principles
The core challenge in synthesizing 2-pyridyl cyclopentanones is the "Ortho-Effect" and catalyst poisoning. The pyridine nitrogen is a strong
Mechanism A: Pd-Catalyzed Cross-Coupling
Success relies on Bulky Electron-Rich Phosphines (e.g., DPEphos, Xantphos, or Buchwald ligands). These ligands occupy sufficient steric volume to prevent the pyridine nitrogen from binding to the Pd center, while their electron-rich nature facilitates oxidative addition of electron-deficient 2-halopyridines.
Mechanism B: Cooperative Catalysis (The "Green" One-Pot)
This method utilizes a secondary amine (pyrrolidine) to transiently form an enamine in situ. The enamine is more nucleophilic than the ketone enolate and reacts with the Pd-aryl species. This bypasses the need for strong bases (like NaOtBu), thereby eliminating base-mediated aldol side reactions.
Experimental Protocols
Method A: Direct Pd-Catalyzed -Arylation
Best for: Rapid library synthesis where cyclopentanone is in excess.
Reagents:
-
Cyclopentanone (1.2 equiv)
-
2-Chloropyridine or 2-Bromopyridine (1.0 equiv)
-
Catalyst: Pd(OAc)
(1-2 mol%) -
Ligand: DPEphos (Bis(2-diphenylphosphinophenyl)ether) or Xantphos (2-4 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.3 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Protocol:
-
Catalyst Pre-formation: In a glovebox or under Ar, mix Pd(OAc)
and DPEphos in the solvent and stir for 10 mins to form the active species (solution turns yellow/orange). -
Reagent Addition: Add solid NaOtBu and the 2-halopyridine to the reaction vessel.
-
Ketone Addition: Add cyclopentanone last.
-
Critical Step: If using highly reactive ketones, add the ketone as a solution via syringe pump over 1 hour to maintain low steady-state concentration relative to the Pd-Aryl complex.
-
-
Reaction: Heat to 80-100°C for 4-12 hours. Monitor by LC-MS.
-
Workup: Cool to RT, dilute with EtOAc, filter through Celite to remove Pd black. Wash with NH
Cl (aq). Concentrate and purify via flash chromatography (Hex/EtOAc).
Self-Validating Checkpoint:
-
TLC: Product usually runs significantly higher (less polar) than the starting pyridyl halide due to loss of the halogen.
-
Color: A persistent black precipitate indicates catalyst decomposition (Pd aggregation); a homogenous dark red/brown solution usually indicates active catalysis.
Method B: Pd/Enamine Cooperative Catalysis (Recommended)
Best for: Scale-up and preventing side-reactions. Based on protocols by Xu et al.
Reagents:
-
Cyclopentanone (1.0 equiv)[1]
-
2-Bromopyridine (1.3 equiv)
-
Catalyst: Pd(OAc)
(1 mol%) -
Ligand: P(o-tol)
(Tri(o-tolyl)phosphine) (2 mol%)[1] -
Co-Catalyst: Pyrrolidine (30 mol%)[1]
-
Additive: Acetic Acid or TFA (10-20 mol%) - Acid aids enamine formation/hydrolysis.
-
Base: NaOAc (Sodium Acetate) (1.0 equiv) - Mild base is key.
-
Solvent: 1,4-Dioxane
Protocol:
-
Charge: To a pressure vessel equipped with a stir bar, add Pd(OAc)
, P(o-tol) , NaOAc, and 2-bromopyridine. -
Solvent: Add 1,4-Dioxane (0.5 M concentration relative to ketone).
-
Activators: Add Cyclopentanone, Pyrrolidine, and the acid additive.
-
Reaction: Seal the vessel and heat to 110-130°C . Stir vigorously (900 rpm).
-
Note: The high temperature is required to drive the unfavorable equilibrium of enamine formation with the bulky phosphine present.
-
-
Quench: Cool to RT. Add 1M HCl (aq) and stir for 30 mins.
-
Reasoning: This acidic hydrolysis step ensures any remaining enamine intermediate is converted back to the ketone product.
-
-
Extraction: Extract with EtOAc. The pyridine ring will be protonated in the aqueous phase if pH < 4. Adjust pH to ~8 with NaHCO
before final extraction to recover the product.
Data Analysis & Troubleshooting
Expected Yields & Ligand Comparison
| Entry | Method | Ligand | Base | Yield (%) | Selectivity (Mono:Di) | Notes |
| 1 | A | PPh | NaOtBu | <10% | N/A | Catalyst poisoning by Pyridine N. |
| 2 | A | BINAP | NaOtBu | 65% | 85:15 | Good, but expensive. |
| 3 | A | DPEphos | NaOtBu | 88% | 96:4 | Excellent bite angle for reductive elimination. |
| 4 | B | P(o-tol) | NaOAc | 92% | >99:1 | Cooperative method; minimal aldol byproducts. |
Troubleshooting Workflow
Characterization (Self-Validation)
To confirm the synthesis of 2-(pyridin-2-yl)cyclopentan-1-one , look for these diagnostic NMR signals:
-
H NMR (CDCl
): The methine proton ( -CH) typically appears as a triplet or doublet of doublets around 3.8 - 4.2 ppm . - C NMR: The carbonyl carbon signal will shift slightly upfield compared to unsubstituted cyclopentanone (approx. 215 ppm ).
-
Mass Spec: Distinct parent ion
. For Py-Cyclopentanone (C H NO), expect m/z = 162.1.
References
-
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[2] Highly Active and Selective Catalysts for the Formation of
-Aryl Ketones.[2][3][4][5][6][7] Journal of the American Chemical Society.[3] -
Xu, Y., Su, T., Huang, Z., & Dong, G. (2016).[8] Practical Direct
-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition. -
Culkin, D. A., & Hartwig, J. F. (2003).[9] Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles.[2][3][10] Accounts of Chemical Research. -
Organic Chemistry Portal. (2023).
-Arylation of Ketones.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03182A [pubs.rsc.org]
- 6. Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 2-(Pyridin-2-yl)cyclopentan-1-one Complexation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the complexation of 2-(Pyridin-2-yl)cyclopentan-1-one. The unique structural conformation of this ligand, specifically the bulky cyclopentanone ring adjacent to the coordinating nitrogen atom of the pyridine, often introduces significant steric hindrance, leading to challenges in achieving successful metal complexation. This resource is designed to help you navigate these challenges with scientifically-grounded explanations and practical, field-proven protocols.
Understanding the Core Challenge: Steric Hindrance
The primary obstacle in the complexation of 2-(Pyridin-2-yl)cyclopentan-1-one is the steric bulk of the cyclopentanone moiety. This group can physically obstruct the approach of a metal center to the nitrogen donor atom of the pyridine ring, making coordination difficult.[1][2] The rigidity of the cyclopentanone ring further exacerbates this issue, as it cannot easily reorient to accommodate the incoming metal ion. This guide will explore various strategies to mitigate these steric effects and facilitate successful complex formation.
Frequently Asked Questions (FAQs)
Q1: My complexation reaction with 2-(Pyridin-2-yl)cyclopentan-1-one and a common metal salt (e.g., CuCl2, PdCl2) is failing or giving very low yields. What is the likely cause?
A1: The most probable cause is significant steric hindrance from the cyclopentanone ring, which impedes the approach of the metal ion to the pyridine nitrogen.[1][2] Standard reaction conditions may not provide enough energy to overcome this steric barrier. Additionally, the electronic properties of the pyridine ring, which is electron-deficient, can influence its coordination ability.[3][4][5]
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.
-
Use a More Labile Metal Precursor: Starting with a metal complex that has easily displaceable (labile) ligands can facilitate the coordination of your sterically hindered ligand.[6]
-
Employ a Different Solvent: The choice of solvent can influence the solubility of your reactants and the stability of the transition state. Experiment with a range of solvents with varying polarities.
Q2: Are there alternative metal precursors that are more suitable for complexing sterically hindered ligands like 2-(Pyridin-2-yl)cyclopentan-1-one?
A2: Yes, using metal precursors with labile ligands is a highly effective strategy.[6] These ligands are easily displaced, creating a vacant coordination site for your ligand to bind.
Recommended Labile Metal Precursors:
| Metal | Recommended Precursor | Rationale |
| Palladium | 2 | Acetonitrile is a weakly coordinating and easily displaceable ligand. |
| Platinum | [Pt(cod)Cl2] | The cyclooctadiene (cod) ligand is readily displaced. |
| Copper(I) | [Cu(CH3CN)4]PF6 | Similar to the palladium precursor, acetonitrile is a labile ligand. |
| Nickel | Ni(acac)2 | Acetylacetonate (acac) can be displaced, particularly at elevated temperatures.[7] |
Q3: Can modifying the ligand itself help to overcome steric hindrance?
A3: While direct modification of the 2-(Pyridin-2-yl)cyclopentan-1-one backbone may be complex, it is a valid long-term strategy. Introducing a flexible linker between the pyridine and cyclopentanone rings could increase conformational freedom and reduce steric clash. However, for immediate troubleshooting, focusing on reaction conditions is more practical.
Q4: How does reaction time affect the complexation of a sterically hindered ligand?
A4: For sterically hindered ligands, longer reaction times are often necessary to achieve reasonable yields. The initial coordination may be slow due to the high activation energy. Allowing the reaction to proceed for an extended period (e.g., 24-48 hours) can give the system sufficient time to reach equilibrium.
Advanced Troubleshooting and Experimental Protocols
For more persistent issues, the following advanced strategies and detailed protocols can be employed.
Strategy 1: High-Temperature, Long-Duration Reflux
This is often the first line of advanced troubleshooting. The increased thermal energy helps to overcome the activation barrier imposed by steric hindrance.
Protocol: Synthesis of a Generic Metal Complex via High-Temperature Reflux
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(Pyridin-2-yl)cyclopentan-1-one (1 equivalent) in a high-boiling point solvent (e.g., toluene, xylene, or DMF).
-
Addition of Metal Precursor: Add the chosen metal salt (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Caption: Workflow for complexation using high-temperature reflux.
Strategy 2: Utilizing Metal Precursors with Labile Ligands
This approach is particularly effective for overcoming steric barriers by using a more reactive metal source.
Protocol: Complexation using a Labile Palladium Precursor
-
Reactant Preparation: In a glovebox or under an inert atmosphere, dissolve 2 (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Ligand Addition: Slowly add a solution of 2-(Pyridin-2-yl)cyclopentan-1-one (1 equivalent) in the same solvent to the palladium precursor solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The displacement of the acetonitrile ligands is often rapid.
-
Isolation: The product may precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The resulting solid can be collected by filtration and washed with a non-coordinating solvent like diethyl ether.
Caption: Workflow for complexation using a labile metal precursor.
Decision-Making Flowchart for Troubleshooting
Caption: Troubleshooting decision-making flowchart.
References
- 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and c
- Transition Metal Complexes with Sterically Demanding Ligands. 2.1 Meisenheimer Complex Formation and Deprotonation Reactions of a Sterically Demanding Aromatic Diimine.
- Synthesis, coordination modes, structures, and magnetic properties of halogen-substituted 2-hydroxypyridine copper(II)
- Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. New Journal of Chemistry (RSC Publishing).
- Pyridine Ligands - Ligands & Coordin
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
- Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute.
- FACTORS AFFECTING STABILITY OF COMPLEXES 1) Steric Effect 2)
- SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Using steric hindrance to manipulate and stabilize metal halide perovskites for optoelectronics. PMC.
- NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
- Using steric hindrance to manipulate and stabilize metal halide perovskites for optoelectronics. Semantic Scholar.
- Synthesis of cyclometallated platinum complexes with substituted thienylpyridines and detailed characterization of their luminescence properties. PubMed.
- The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv
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- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
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- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Solubility Optimization for 2-(Pyridin-2-yl)cyclopentan-1-one Metal Complexes
Welcome to the Advanced Organometallic Support Hub. Ticket ID: SOL-PYCP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary
The ligand 2-(Pyridin-2-yl)cyclopentan-1-one (and its derivatives) presents a classic challenge in coordination chemistry.[1] As a bidentate
The Core Problem: These complexes exhibit high lattice energy due to
This guide provides a modular approach to breaking this lattice/solvation deadlock, moving from chemical modification to formulation engineering.
Module 1: Diagnostic Workflow
Before altering your synthesis, determine the root cause of the insolubility using this decision matrix.
Figure 1: Diagnostic logic tree for isolating the solubility bottleneck based on complex charge and target solvent.
Module 2: Structural Modification (The "Hardware" Fix)
If your application requires intrinsic solubility (e.g., for X-ray crystallography or high-concentration stock solutions), you must modify the ligand or the counter-ion.
Strategy A: Disrupting Crystallinity (Steric Bulk)
The planar nature of 2-(Pyridin-2-yl)cyclopentan-1-one complexes promotes tight packing.[1] Introducing alkyl chains increases entropy and disrupts this packing.[1]
-
Target Modification: Alkylation at the C3 or C4 position of the cyclopentane ring.
-
Protocol: Synthesis of t-Butyl substituted derivative.
Step-by-Step Protocol:
-
Starting Material: Begin with 4-(tert-butyl)cyclopentan-1-one.[1]
-
Enamine Formation: React with pyrrolidine (Dean-Stark trap, toluene reflux) to form the enamine.[1]
-
Acylation/Arylation: React the enamine with 2-chloropyridine (or pyridine-N-oxide activated ester) to introduce the pyridine ring.[1]
-
Hydrolysis: Acidic hydrolysis yields 4-(tert-butyl)-2-(pyridin-2-yl)cyclopentan-1-one.[1]
-
Complexation: React with Metal(II) salt. The bulky t-butyl group acts as a "spacer," preventing the flat complexes from stacking like sheets of paper.
Strategy B: Counter-Ion Exchange (For Ionic Complexes)
If your complex is cationic (e.g.,
| Target Solvent | Recommended Anion | Why? |
| Water / Buffer | Chloride ( | High hydration energy; forms H-bonds with water.[1] |
| Methanol / Ethanol | Bromide ( | Intermediate lattice energy. |
| DCM / Acetonitrile | Hexafluorophosphate ( | Weakly coordinating, bulky anions that disrupt water structure but dissolve well in polar organics. |
| Toluene / Benzene | Tetraphenylborate ( | Highly lipophilic, "greasy" anions. |
Protocol: Metathesis to
-
Dissolve 100 mg of
in minimal hot methanol. -
Add a saturated solution of
(in methanol) dropwise. -
The product
will precipitate immediately as the lattice energy of the bulky anion/cation pair favors the solid state in methanol, but the resulting solid will be highly soluble in acetonitrile/DCM.
Module 3: Formulation Engineering (The "Software" Fix)
For biological assays (cytotoxicity, MIC), you often cannot change the molecule. You must engineer the solvent system.[1]
The "DMSO Crash" Phenomenon
Users frequently report that a clear DMSO stock solution precipitates immediately upon addition to cell culture media (water).[1] This occurs because the hydrophobic complex aggregates faster than it can disperse.[1]
Solution: Surfactant-Assisted Solubilization We recommend a Tween-80 / DMSO co-solvent system to create stable micelles.[1]
Figure 2: Workflow for preventing precipitation in aqueous media using surfactant stabilization.
Protocol:
-
Prepare a 10 mM stock of the complex in pure DMSO. Sonicate for 5 minutes.
-
Prepare the "Carrier Solution": PBS containing 0.5% (v/v) Tween-80 or PEG-400.[1]
-
Critical Step: Add the DMSO stock slowly to the Carrier Solution while vortexing.[1] Do not add the Carrier to the DMSO.
-
Final concentration of DMSO in the assay should be <1% to avoid cytotoxicity.[1]
Module 4: Troubleshooting & FAQs
Q1: My complex is NMR silent, but it should be diamagnetic (e.g., Zn(II), Pt(II)). Is it paramagnetic impurities?
-
Diagnosis: It is likely not paramagnetic.[1] It is likely aggregated . In
-DMSO, planar complexes can form oligomers that broaden signals into the baseline. -
Fix: Add 1-2 drops of
-TFA (Trifluoroacetic acid) to the NMR tube. This protonates the ligand or breaks the aggregates, sharpening the peaks. Alternatively, heat the NMR probe to 353 K ( ).
Q2: I see "oiling out" instead of crystallization.
-
Cause: The ligand is too flexible (cyclopentane ring puckering).[1]
-
Fix: Use Slow Vapor Diffusion . Dissolve the complex in a small amount of DCM in a small vial. Place this open vial inside a larger jar containing Pentane or Diethyl Ether. Cap the large jar. The pentane will slowly diffuse into the DCM, forcing ordered crystallization.
Q3: The color changes from Green to Yellow when I add water.
-
Cause: Solvolysis.[1] The water molecules are displacing the pyridine ligand or coordinating to the axial positions (Jahn-Teller distortion in Cu(II)).
-
Fix: This indicates instability, not just solubility issues.[1] Confirm the stability of the complex in water using UV-Vis time-course studies. If unstable, biological data will be invalid.[1]
References
-
Tremlett, W. D. J., et al. (2019).[1] "A Multifaceted Approach Towards Organometallic Anticancer Agent Development." Journal of Inorganic Biochemistry. (Discusses ancillary ligands to improve aqueous solubility).
-
Nurmamat, et al. (2021).[1][2] "Water-Soluble Cu(II) Complexes with Polypyridyl Ligands: Anticancer Activity and DNA Interaction."[1] MDPI. (Demonstrates the use of polypyridyl scaffolds for water-soluble metallodrugs).
-
Llobet, A., et al. (2022).[1][3] "Water Oxidation by Pentapyridyl Base Metal Complexes? A Case Study." ACS Publications.[1] (Details the use of acetonitrile co-solvents and buffer systems for solubility).
-
Zhang, X., et al. "Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione."[1][4] Asian Journal of Chemistry. (Provides synthetic routes for pyridine-ketone ligands).
-
Pasdar, H., et al. (2019).[1] "Synthesis and Characterization of 2-(Pyridin-2-yl)guanidine Derivatives and Their Metal Complexes." International Journal of Pharmaceutical Sciences and Research. (Comparative solubility data for pyridine-based metal complexes).
Sources
Technical Support Center: Addressing Reproducibility in Pyridyl-Cyclopentanone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyridyl-cyclopentanone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important chemical scaffold. Reproducibility is a cornerstone of scientific integrity, yet the synthesis of these compounds can be fraught with challenges leading to variable yields, inconsistent impurity profiles, and difficulties in purification.
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. By explaining the "why" behind experimental choices, we aim to empower you to diagnose problems, optimize your reaction conditions, and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of pyridyl-cyclopentanone derivatives.
Category 1: Reaction Optimization & Yield Improvement
Question: My reaction yield is consistently low or highly variable. What are the most critical parameters to investigate first?
Answer: Low and erratic yields are the most frequently reported issues. The root cause often lies in a few critical, interdependent parameters. A systematic approach is essential.
-
Reaction Temperature and Concentration: These are paramount. Many reactions involving activated intermediates are prone to decomposition at elevated temperatures. A study on a related cycloaddition found that lowering the temperature from room temperature to 0 °C and decreasing the concentration to 0.1 M dramatically limited the decomposition of starting materials and increased the yield from 61% to 82%.[1] Conversely, some cyclocondensation steps may require higher temperatures to proceed efficiently.[2] We recommend running a temperature screen (-10 °C, 0 °C, RT, 50 °C) to find the optimal balance.
-
Choice of Base and Solvent: The base and solvent system is critical and non-intuitive. The base's strength and solubility can dictate the outcome. For instance, a weak base like pyridine may be ineffective, while stronger organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can drive the reaction to completion, sometimes in near-quantitative yields.[3] The solvent choice is equally crucial. While polar aprotic solvents like THF are often a good starting point, others like methanol can lead exclusively to decomposition.[1] A solvent screen (e.g., THF, Dioxane, Toluene, DCM, Acetonitrile) is highly recommended during initial optimization.
-
Reagent Purity and Stoichiometry: Never underestimate the quality of your starting materials. Cyclopentanone, in particular, can contain aldol condensation byproducts or acidic impurities that interfere with the reaction.[4] Commercial cyclopentanone can be purified by heating with a small amount of concentrated phosphoric acid followed by distillation to remove such impurities.[4] Similarly, ensure the pyridyl precursor (e.g., pyridyl Grignard, aminopyridine) is pure and used in the correct stoichiometry.
Question: I'm observing significant decomposition of my starting materials or product. How can I mitigate this?
Answer: Decomposition is often a result of overly harsh reaction conditions or the presence of reactive impurities like water or acid.
-
Control the Exotherm: Some reactions, particularly those involving strong bases like triethylamine or Grignard reagents, can be vigorously exothermic.[2] This can lead to localized "hot spots" in the reactor, causing decomposition. Ensure adequate stirring and control the rate of addition of reagents, especially during scale-up. Adding reagents dropwise at a low temperature (e.g., 0 °C or below) is a standard practice to manage the exotherm.
-
Ensure Anhydrous Conditions: Pyridyl-containing compounds are often hygroscopic, and water can quench sensitive intermediates like Grignards or enolates, leading to side reactions and lower yields.[5][6] Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.
-
Buffer the Reaction: If your starting materials or reagents are acid-sensitive, the inclusion of a non-nucleophilic base can be beneficial. In one case, adding K₂CO₃ suppressed an undesired acid-catalyzed ring-opening, boosting the desired product's yield from 55% to 95%.[3]
Category 2: Side Products & Impurity Profile
Question: I'm isolating a significant amount of a side product. What are the most common side reactions in this synthesis?
Answer: The formation of side products typically arises from the inherent reactivity of the intermediates.
-
Self-Condensation of Cyclopentanone: In the presence of a base, cyclopentanone can undergo self-aldol condensation. This is more prevalent with stronger bases and higher temperatures. Using the cyclopentanone as the limiting reagent or adding it slowly to the reaction mixture can sometimes minimize this.
-
Polymerization: Highly reactive starting materials, such as certain alkynones or aldehydes used in multicomponent reactions, can polymerize under the reaction conditions.[5] This often manifests as an intractable tar. Adjusting temperature and concentration can help manage this.
-
Formation of Alternative Heterocycles: Depending on the nitrogen source and other reactants, alternative cyclizations can occur. For example, using hydrazone intermediates can sometimes lead to the formation of pyrazole derivatives.[5] Careful characterization (NMR, MS) of the byproduct is essential to diagnose the unintended reaction pathway.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a stable aminodiene, before the final cyclodehydration step.[5] This is common in syntheses like the Bohlmann-Rahtz. Pushing the reaction to completion may require a higher temperature or the addition of a dehydrating agent or acid catalyst for the final step.
Category 3: Product Isolation & Purification
Question: My pyridyl-cyclopentanone derivative is highly polar and difficult to purify by standard silica gel chromatography. What strategies can I employ?
Answer: The basic nitrogen of the pyridine ring makes these compounds polar and prone to interacting strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation.[7]
-
Mobile Phase Modification:
-
Add a Competing Base: Add a small amount of a volatile base like triethylamine (TEA) or pyridine (typically 0.1-1%) to your eluent. The competing base will interact with the acidic sites on the silica, "shielding" your product and allowing it to elute with a much-improved peak shape.[7]
-
Use an Alcohol: Employing a more polar solvent like methanol or isopropanol as part of the eluent system (e.g., DCM/MeOH) can help disrupt the strong interactions and elute the compound.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase HPLC or flash chromatography can be very effective. The compound is eluted with a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or TFA to ensure the pyridine nitrogen is protonated.
-
-
Aqueous Workup Optimization: Before chromatography, optimize your workup. Extracting your product into an organic solvent can be difficult if it has high water solubility. Saturating the aqueous layer with sodium chloride (brining out) can decrease the polarity of the aqueous phase and improve extraction efficiency.[5]
Troubleshooting Guides & Protocols
Guide 1: Systematic Troubleshooting for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in a typical pyridyl-cyclopentanone synthesis.
Caption: A decision-tree workflow for troubleshooting low yields.
Protocol 1: General Procedure for Purification of a Polar Pyridyl-Cyclopentanone via Modified Silica Gel Chromatography
This protocol provides a robust method for purifying basic pyridine-containing compounds that exhibit poor behavior on standard silica gel.
Materials:
-
Crude reaction mixture containing the target pyridyl-cyclopentanone.
-
Silica gel (standard grade, 230-400 mesh).
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).
-
TLC plates.
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimum amount of DCM. If it is not fully soluble, add a small amount of MeOH until a solution is formed. Add a small amount of silica gel to this solution (to create a "dry load") and concentrate it to a free-flowing powder using a rotary evaporator.
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it using Hexane or a non-polar solvent system. Do not introduce the amine modifier at this stage.
-
Choosing the Eluent System:
-
On a TLC plate, spot your crude mixture.
-
Develop several TLC plates in parallel using a DCM/MeOH solvent system with varying ratios (e.g., 99:1, 95:5, 90:10).
-
Prepare the same solvent systems, but add 0.5% TEA to each. For example, for the 95:5 system, you would mix 95 mL DCM, 5 mL MeOH, and 0.5 mL TEA.
-
Compare the TLCs. You should observe that the spots for your product are much tighter and less streaked in the systems containing TEA.[7] Choose the solvent ratio that gives your product an Rf value of approximately 0.2-0.3.
-
-
Chromatography:
-
Load the dry-loaded sample onto the top of the packed column.
-
Begin eluting with the optimized DCM/MeOH/TEA solvent system.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Post-Purification: The purified product will contain residual TEA. To remove it, dissolve the product in DCM, wash it with a saturated sodium bicarbonate solution, then brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final, pure product.
Data Summary
The choice of reaction parameters can have a profound impact on reaction outcomes. The table below summarizes findings from literature on the optimization of related heterocyclic syntheses, providing a valuable starting point for your own investigations.
| Parameter | Variation | Observed Outcome | Rationale / Comment | Reference |
| Temperature | Room Temp vs. 0 °C | Yield increased from 61% to 82% at 0 °C. | Lower temperature limited the decomposition of starting materials. | [1] |
| Solvent | THF vs. Methanol | THF gave a 61% yield; Methanol led only to decomposition. | Solvent polarity and proticity can dramatically alter reaction pathways. | [1] |
| Base | K₂CO₃ vs. Pyridine | K₂CO₃ was effective; Pyridine was ineffective. | Base strength is critical. Pyridine's low basicity was insufficient to promote the transformation. | [1] |
| Base | Triethylamine vs. NMM | Triethylamine led to a vigorous exothermic reaction and byproducts. | 4-methylmorpholine (NMM) provided a safer, more controlled reaction. | [2] |
| Additive | None vs. K₂CO₃ | Addition of K₂CO₃ suppressed a side reaction, increasing yield from 55% to 95%. | A non-nucleophilic base can neutralize acidic species that catalyze side reactions. | [3] |
References
-
M. C. Aversa, A. Barattucci, A. Bonaccorsi, P. D. Giannetto, and D. Iannazzo, "Optimization of the reaction conditions. [a]," ResearchGate, Available: [Link].
-
S. K. Guchhait, A. S. Chaudhary, and N. Thiruvenkadam, "Optimization of the Reaction Conditions a," ResearchGate, Available: [Link].
-
A. de la Torre, M. A. Garcia, and M. A. Sierra, "Synthesis of Chiral Cyclopentenones," Chemical Reviews, vol. 116, no. 10, pp. 6039–6114, 2016. Available: [Link].
-
M. El-Shabassy, M. A. El-Taweel, and A. A. El-Apasery, "A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone," ResearchGate, Aug. 2025. Available: [Link].
-
A. Kumar, P. Sharma, and V. Kumar, "Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review," Orient J Chem, vol. 37, no. 2, pp. 545–555, 2021. Available: [Link].
-
T. Stopka, J. L. T. E. Stöckl, and T. J. J. Müller, "Optimization of the Reaction Conditions," ResearchGate, Available: [Link].
-
V. D. Dyachenko, "The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives," ResearchGate, Available: [Link].
-
N. Nishiwaki, "Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations," PMC, Available: [Link].
-
J. R. Thorpe and G. A. Kon, "Cyclopentanone," Organic Syntheses Procedure, Available: [Link].
-
L. J. T. E. Stöckl, M. D. W. Bouwman, and B. Morandi, "Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones," ETH Research Collection, 2024. Available: [Link].
-
S. Debnath, "Retrosynthesis of Cyclopentanone Reactions," Scribd, Available: [Link].
-
J. He, Y. Li, G. Wang, Y. Wang, and Y. Wang, "Synthesis of Diesel and Jet Fuel Range Cycloalkanes with Cyclopentanone and Furfural," Molecules, vol. 24, no. 21, p. 3878, 2019. Available: [Link].
-
A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum, and A. B. Mohamad, "Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies," Journal of Molecular Structure, vol. 1301, p. 137274, 2025. Available: [Link].
-
"Reproducibility of Synthesis papers : r/chemistry," Reddit, 2022. Available: [Link].
-
"Cyclopentane synthesis," Organic Chemistry Portal, Available: [Link].
-
Y.-L. Chen, H.-L. Liu, Y.-C. Hsu, and M.-J. Lee, "Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion," Organic Letters, 2025. Available: [Link].
-
J. Van der Borght, A. V. D. V. D. Heuvel, and B. M. Sels, "The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development," MDPI, 2025. Available: [Link].
-
Y. Zhang, Y. Wang, and Y. Liu, "A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF," MDPI, 2023. Available: [Link].
-
Y. Zhang, Y. Wang, and Y. Liu, "Production of cyclopentanone from furfural over Ru/C with Al11.6PO23.7 and application in the synthesis of diesel range alkanes," RSC Publishing, 2018. Available: [Link].
- E. R. Blout and R. S.
-
R. A. Smith, "THE N.M.R. SPECTRUM OF CYCLOPENTANONE," ResearchGate, 2025. Available: [Link].
-
H. M. Awad, "The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives," Scientific Research Publishing, 2016. Available: [Link].
-
A. Isidro-Llobet, M. N. Kenworthy, and S. L. P. Salah, "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production," The Journal of Organic Chemistry, vol. 84, no. 8, pp. 4615–4628, 2019. Available: [Link].
-
S. M. Al-Mousawi, "Synthesis of Cyclopentanone and Cyclohexanone Derivatives," ResearchGate, 2025. Available: [Link].
-
C. H. H. Winter, "2‐Pyridylmetallocenes, Part VII. Synthesis and Crystal Structures of Cycloaurated Pyridylmetallocenes," Open Access LMU, Available: [Link].
-
J. A. M. Aquino, "Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement," Organic Syntheses, 2018. Available: [Link].
-
C. M. Beaudry, "Synthesis of natural products containing fully functionalized cyclopentanes," Beaudry Research Group - Oregon State University, Available: [Link].
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Validation & Comparative
A Guide to the Structural Elucidation of 2-(Pyridin-2-yl)cyclopentan-1-one: An In-Depth NMR Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural determination of novel compounds is paramount. 2-(Pyridin-2-yl)cyclopentan-1-one, a heterocyclic ketone, presents an interesting case for spectroscopic analysis, combining the features of an aliphatic cyclic ketone with an aromatic nitrogen-containing ring. This guide provides a comprehensive interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this molecule, offering a foundational understanding for researchers engaged in the synthesis and characterization of similar chemical entities.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Deciphering the Molecular Blueprint: ¹H and ¹³C NMR Spectral Interpretation
The structural complexity of 2-(Pyridin-2-yl)cyclopentan-1-one arises from the interplay of the electron-withdrawing pyridine ring and the carbonyl group on the cyclopentanone moiety. These features induce distinct chemical shifts and coupling patterns in the NMR spectra, allowing for the unambiguous assignment of each proton and carbon.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-(Pyridin-2-yl)cyclopentan-1-one is anticipated to exhibit signals corresponding to the four distinct protons on the pyridine ring and the seven protons on the cyclopentanone ring. The chemical shift (δ), reported in parts per million (ppm), is influenced by the local electronic environment of each proton.[2]
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-(Pyridin-2-yl)cyclopentan-1-one
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6' (Pyridine) | 8.5 - 8.7 | dd | ~4.8, 1.0 |
| H-4' (Pyridine) | 7.6 - 7.8 | td | ~7.7, 1.8 |
| H-3' (Pyridine) | 7.2 - 7.4 | d | ~7.8 |
| H-5' (Pyridine) | 7.1 - 7.3 | ddd | ~7.5, 4.8, 1.0 |
| H-2 (Cyclopentanone) | 3.8 - 4.0 | dd | ~8.5, 6.5 |
| H-3a, H-3b (Cyclopentanone) | 1.9 - 2.2 | m | - |
| H-4a, H-4b (Cyclopentanone) | 1.7 - 2.0 | m | - |
| H-5a, H-5b (Cyclopentanone) | 2.2 - 2.4 | m | - |
Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.
Analysis of the Pyridine Ring Protons:
The protons on the pyridine ring are expected to resonate in the aromatic region (7.0-9.0 ppm). The H-6' proton, being adjacent to the electronegative nitrogen atom, will be the most deshielded and appear furthest downfield.[3] Its signal will likely be a doublet of doublets (dd) due to coupling with H-5' and a smaller long-range coupling with H-4'. The H-4' proton is expected to be a triplet of doublets (td) due to coupling with H-3' and H-5', and a smaller coupling to H-6'. The H-3' and H-5' protons will have distinct chemical shifts and multiplicities based on their respective coupling partners.[4]
Analysis of the Cyclopentanone Ring Protons:
The protons on the cyclopentanone ring will appear in the aliphatic region (1.5-4.0 ppm). The methine proton at the C-2 position (H-2) is directly attached to the carbon bearing the pyridine substituent, causing a significant downfield shift. This proton's signal is expected to be a doublet of doublets (dd) due to coupling with the two diastereotopic protons on the adjacent C-3 carbon. The remaining methylene protons on the cyclopentanone ring (H-3, H-4, and H-5) will exhibit complex overlapping multiplets due to diastereotopicity and spin-spin coupling with their neighbors.[5]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms and their electronic environments.[1] Due to the molecule's asymmetry, all ten carbon atoms are expected to be chemically distinct.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Pyridin-2-yl)cyclopentan-1-one
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 215 - 220 |
| C-2' (Pyridine) | 160 - 165 |
| C-6' (Pyridine) | 148 - 150 |
| C-4' (Pyridine) | 135 - 137 |
| C-3' (Pyridine) | 123 - 125 |
| C-5' (Pyridine) | 120 - 122 |
| C-2 | 55 - 60 |
| C-5 | 38 - 42 |
| C-3 | 30 - 35 |
| C-4 | 20 - 25 |
Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.
Analysis of the Carbon Signals:
The carbonyl carbon (C-1) of the cyclopentanone ring is the most deshielded carbon and will appear significantly downfield, typically above 210 ppm.[6] The carbons of the pyridine ring will resonate in the aromatic region (120-165 ppm), with C-2' (the carbon attached to the cyclopentanone ring) and C-6' being the most downfield due to their proximity to the nitrogen atom.[7] The aliphatic carbons of the cyclopentanone ring will appear in the upfield region, with their chemical shifts influenced by their proximity to the carbonyl group and the pyridine substituent.
Visualizing the Structure and Connectivity
To aid in the interpretation, a clear structural representation with atom numbering is essential.
Figure 1: Molecular structure of 2-(Pyridin-2-yl)cyclopentan-1-one with atom numbering.
Comparison with Alternative Analytical Techniques
While NMR is the cornerstone for structural elucidation, other techniques can provide complementary information.
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula. However, it does not provide detailed information about the connectivity of atoms.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For 2-(Pyridin-2-yl)cyclopentan-1-one, a strong absorption band for the C=O stretch (around 1740 cm⁻¹) and characteristic absorptions for the C=N and C=C bonds of the pyridine ring would be expected. This confirms the presence of these groups but not their arrangement.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in the solid state. However, it requires a single crystal of suitable quality, which is not always obtainable.
In comparison, NMR spectroscopy provides a complete picture of the molecular structure in solution, which is often the more relevant state for chemical and biological applications.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra.
Figure 2: Workflow for NMR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(Pyridin-2-yl)cyclopentan-1-one and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using specialized software. This involves Fourier transformation to convert the time-domain data into the frequency domain, followed by phase correction and baseline correction to produce the final spectrum.
-
Spectral Analysis: The processed spectra are then analyzed by integrating the peak areas (for ¹H NMR), identifying the chemical shifts, and determining the multiplicities and coupling constants of the signals to elucidate the molecular structure.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unparalleled level of detail for the structural elucidation of 2-(Pyridin-2-yl)cyclopentan-1-one. By understanding the principles of chemical shifts and spin-spin coupling, researchers can confidently assign the signals in the spectra to the corresponding atoms in the molecule. This guide serves as a valuable resource for scientists working with this and structurally related compounds, facilitating efficient and accurate characterization in their research and development endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Katritzky, A. R., et al. (1967). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry.
- Retcofsky, H. L., & Friedel, R. A. (1967). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry.
- Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121.
-
Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18).
- Kurpik, G., et al. (2022, August 19). Pd(II)
- Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2025, October 11).
- Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
- KPU Pressbooks. (n.d.). 6.
- Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. (2024, April 19). PubMed.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]
- ResearchGate. (2025, August 6). THE N.M.R. SPECTRUM OF CYCLOPENTANONE.
- SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. (2019, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
- Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. (2025, March 18).
-
PubChem. (n.d.). 2-(Prop-1-en-2-yl)cyclopentan-1-one. Retrieved from [Link]
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
Sources
A Researcher's Guide to the Infrared Spectroscopy of 2-(Pyridin-2-yl)cyclopentan-1-one: A Comparative Analysis
For Immediate Release
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy bands for the compound 2-(Pyridin-2-yl)cyclopentan-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for identifying and characterizing this molecule, supported by established spectroscopic principles and data from analogous structures.
Introduction: The Vibrational Signature of a Hybrid Structure
2-(Pyridin-2-yl)cyclopentan-1-one presents an interesting case for vibrational spectroscopy, combining the features of a five-membered cyclic ketone with an aromatic heterocyclic substituent. Understanding its IR spectrum is crucial for reaction monitoring, quality control, and structural elucidation. The spectrum is dominated by the vibrational modes of its two primary components: the cyclopentanone ring and the pyridine ring. The substitution at the α-position of the ketone introduces electronic and steric effects that subtly modulate the characteristic frequencies of both moieties. This guide will deconstruct the expected IR spectrum, comparing it with the spectra of cyclopentanone and 2-substituted pyridines to provide a clear and predictive framework for analysis.
Deciphering the Spectrum: A Tale of Two Moieties
The principal absorption bands in the IR spectrum of 2-(Pyridin-2-yl)cyclopentan-1-one can be attributed to the stretching and bending vibrations of the carbonyl group, the pyridine ring, and the aliphatic C-H bonds of the cyclopentanone ring.
The Carbonyl (C=O) Stretch: A Sensitive Probe of the Molecular Environment
The most intense and readily identifiable band in the spectrum is the C=O stretching vibration of the cyclopentanone ring. For an unsubstituted cyclopentanone, this band typically appears around 1745 cm⁻¹[1][2]. The higher frequency compared to a typical acyclic ketone (around 1715 cm⁻¹) is due to the angle strain in the five-membered ring[2][3][4].
In 2-(Pyridin-2-yl)cyclopentan-1-one, the presence of the electron-withdrawing pyridine ring at the α-carbon is expected to increase the C=O stretching frequency. This is due to the inductive effect (-I) of the electronegative nitrogen and the aromatic ring, which shortens and strengthens the carbonyl bond[5]. Therefore, the C=O stretch for this molecule is predicted to be in the range of 1750-1765 cm⁻¹ .
The Pyridine Ring: Aromatic Vibrations
The pyridine ring gives rise to a series of characteristic absorptions. These include C=C and C=N stretching vibrations, as well as in-plane and out-of-plane C-H bending.
-
Ring Stretching (C=C and C=N): Pyridine and its derivatives typically show a set of four bands in the 1600-1430 cm⁻¹ region due to ring stretching vibrations[6][7]. For 2-substituted pyridines, these bands are often observed around 1590, 1560, 1470, and 1430 cm⁻¹. These bands are expected to be of medium to strong intensity.
-
C-H Stretching (Aromatic): The aromatic C-H stretching vibrations of the pyridine ring are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹, typically in the range of 3010-3100 cm⁻¹ [6].
-
C-H Bending (Aromatic): The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further diagnostic information. Out-of-plane C-H bending is particularly useful for determining the substitution pattern of the ring. For a 2-substituted pyridine, a strong band is expected in the range of 740-780 cm⁻¹ [6].
The Cyclopentanone Ring: Aliphatic Vibrations
The cyclopentanone moiety contributes characteristic aliphatic C-H stretching and bending vibrations.
-
C-H Stretching (Aliphatic): The stretching vibrations of the C-H bonds in the cyclopentanone ring will appear as a series of strong bands in the region of 2850-3000 cm⁻¹ [8][9]. These will include both symmetric and asymmetric stretches of the CH₂ groups and the methine (CH) group at the α-position.
-
CH₂ Bending (Scissoring): A characteristic medium intensity band for the scissoring vibration of the CH₂ groups in the cyclopentanone ring is expected around 1450-1470 cm⁻¹ [8][10].
Comparative Analysis: Isolating the Key Features
To highlight the unique spectral features of 2-(Pyridin-2-yl)cyclopentan-1-one, a comparison with its parent structures and a closely related analog is invaluable.
| Functional Group/Vibration | Cyclopentanone | 2-Acetylpyridine | 2-(Pyridin-2-yl)cyclopentan-1-one (Predicted) | Key Observations |
| C=O Stretch | ~1745 cm⁻¹[1][2] | ~1700 cm⁻¹[11] | ~1750-1765 cm⁻¹ | Higher frequency due to ring strain and inductive effect of the pyridine ring. |
| Aromatic C=C, C=N Stretch | N/A | ~1585, 1565, 1475, 1435 cm⁻¹ | ~1590, 1560, 1470, 1430 cm⁻¹ | Characteristic pattern for a 2-substituted pyridine. |
| Aromatic C-H Stretch | N/A | ~3050 cm⁻¹ | ~3010-3100 cm⁻¹ | Weak to medium bands above 3000 cm⁻¹. |
| Aliphatic C-H Stretch | ~2850-2970 cm⁻¹[9] | ~2920, 2960 cm⁻¹ (methyl) | ~2850-3000 cm⁻¹ | Strong, complex bands from the cyclopentanone ring. |
| CH₂ Bending (Scissoring) | ~1465 cm⁻¹[9] | N/A | ~1450-1470 cm⁻¹ | Indicative of the cyclopentanone ring. |
| Aromatic C-H Out-of-Plane Bend | N/A | ~780 cm⁻¹ | ~740-780 cm⁻¹ | Strong band confirming 2-substitution on the pyridine ring. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the steps for obtaining a reliable IR spectrum of 2-(Pyridin-2-yl)cyclopentan-1-one using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Sample Preparation:
-
Ensure the sample is pure and dry. If the sample is a solid, it can be analyzed directly. If it is an oil, a small drop is sufficient.
-
-
Instrument Setup:
-
Turn on the FT-IR spectrometer and allow it to warm up for at least 30 minutes to ensure stability.
-
Perform a background scan to account for atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount of the sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction and, if necessary, an ATR correction.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Visualizing the Vibrational Landscape
The following diagram illustrates the key vibrational modes and their expected regions in the IR spectrum of 2-(Pyridin-2-yl)cyclopentan-1-one.
Caption: Key vibrational modes for 2-(Pyridin-2-yl)cyclopentan-1-one.
Conclusion
The IR spectrum of 2-(Pyridin-2-yl)cyclopentan-1-one is a composite of the features of its constituent rings. The key diagnostic bands are the high-frequency C=O stretch (around 1750-1765 cm⁻¹), the set of pyridine ring stretching bands (1600-1430 cm⁻¹), the strong aliphatic C-H stretching bands (2850-3000 cm⁻¹), and the strong out-of-plane C-H bending band characteristic of 2-substitution on the pyridine ring (740-780 cm⁻¹). This guide provides a robust framework for the identification and characterization of this molecule, enabling researchers to confidently interpret their spectroscopic data.
References
-
Kartha, V. B., Mantsch, H. H., & Jones, R. N. (1973). The Vibrational Analysis of Cyclopentanone. Canadian Journal of Chemistry, 51(11), 1749-1761. [Link]
-
Howard, J. B. (1971). The Vibrational Analysis of Cyclopentanone. Canadian Journal of Chemistry, 49(1), 17-29. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Howard, J. B. (1970). The Spectrum of Cyclopentanone. MacSphere. [Link]
-
Varghese, B., Panicker, C. Y., & Varma, H. K. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632. [Link]
-
NIST. (n.d.). Cyclopentanone. NIST Chemistry WebBook. [Link]
-
Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Research, Section B: Chemical Sciences, 22(5), 190-215. [Link]
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Harcourt College Publishers.
-
S.P.C.M.C. (n.d.). INFRARED SPECTROSCOPY. [Link]
-
Balachandran, V., & Sundararajan, M. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668. [Link]
-
Ito, M., Hata, N., & Shimo, T. (1955). Infrared and Raman Spectra of Pyridine N-Oxide. The Journal of Chemical Physics, 23(6), 1165-1166. [Link]
-
M. M., & P. S. (2018). One pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. JETIR, 5(8), 643-646. [Link]
-
SpectraBase. (n.d.). 2-Acetylpyridine. [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]
-
Akyuz, S., & Ciftci, E. (2007). Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 465-471. [Link]
-
Wellen, B. A., et al. (2016). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 120(42), 8439-8449. [Link]
-
PubChem. (n.d.). 2-Acetylpyridine. [Link]
-
SpectraBase. (n.d.). 2-Acetylpyridine. [Link]
-
Bell, S., & Dunning, T. H. (1975). Conformational studies of α-substituted carbonyl compounds. Part 1. Conformation and electronic interaction in hetero-substituted acetones by infrared and ultraviolet spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (5), 572-578. [Link]
-
Dabrowski, J., & Tencer, M. (1975). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society, 97(15), 4280-4284. [Link]
-
Scribd. (n.d.). IR Spectroscopy of Cyclopentanone and Aldehydes. [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Doc Brown's Chemistry. (n.d.). The features of IR spectrum. [Link]
-
University of Calgary. (2018, September 22). The C=O Stretch. [Link]
-
McCullough, J. P., et al. (1943). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Journal of the American Chemical Society, 65(5), 784-789. [Link]
-
Anderson, F. E., et al. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND. Canadian Journal of Chemistry, 35(2), 183-195. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
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X-ray diffraction analysis for structural validation of pyridyl ketones
Topic: X-ray Diffraction Analysis for Structural Validation of Pyridyl Ketones Content Type: Publish Comparison Guide
A Comparative Technical Guide for Drug Discovery & Structural Chemistry
Executive Summary: The "Chameleon" Challenge
Pyridyl ketones are critical pharmacophores in drug development (e.g., kinase inhibitors, metal chelators). However, they present a unique structural challenge: ambiguity . Due to the electron-withdrawing nature of the pyridine ring and the lability of the carbonyl group, these molecules frequently exhibit:
-
Keto-Enol Tautomerism: Rapid proton exchange obscuring the dominant species.
-
Gem-Diol Formation: Reversible hydration in the presence of trace water.
-
Rotational Isomerism: Steric clashes forcing non-planar conformations that solution-state NMR averages out.
While Nuclear Magnetic Resonance (NMR) is the workhorse of synthetic chemistry, it often fails to definitively resolve these states in solution due to timescale averaging. Single Crystal X-ray Diffraction (SC-XRD) remains the only technique capable of providing an absolute, static snapshot of the molecular connectivity, stereochemistry, and protonation state.
This guide compares XRD against NMR/IR alternatives and provides a validated protocol for crystallizing these difficult "oily" intermediates.
Comparative Analysis: XRD vs. NMR vs. IR
The following table contrasts the capabilities of primary structural validation techniques specifically for pyridyl ketones.
| Feature | 1H/13C NMR (Solution) | FT-IR (Solid/Liquid) | SC-XRD (Solid State) |
| Primary Output | Chemical environment (magnetic) | Functional group vibration | Electron density map (3D coordinates) |
| Tautomer ID | Ambiguous. Fast exchange often yields "averaged" signals. | Indicative. C=O vs C-OH stretches are distinct but can overlap. | Definitive. C-O bond length (1.22Å vs 1.35Å) proves keto vs enol. |
| Stereochemistry | Relative (via NOESY/COSY). | None. | Absolute. Direct determination of R/S or E/Z. |
| Hydration State | Difficult. Water signal exchange obscures gem-diol protons. | Broad O-H bands are non-specific. | Definitive. Visualizes gem-diol geometry and lattice water. |
| Sample Req. | ~5-10 mg (Destructive if not recovered) | <1 mg (Non-destructive) | Single crystal (0.1 - 0.5 mm). |
| Turnaround | 15 mins - 2 hours | 5 mins | 2 - 24 hours (including crystallization). |
Why XRD Wins for Pyridyl Ketones
In pyridyl ketones, the N-atom lone pair can facilitate intramolecular hydrogen bonding, stabilizing rare enol forms. NMR might show a broad singlet at
The XRD "Smoking Gun":
-
Bond Lengths: A C=O double bond is typically ~1.20–1.23 Å. A C-OH single bond is ~1.34–1.36 Å. SC-XRD measures these with a precision of
0.005 Å, providing irrefutable proof of the tautomer present in the crystal lattice [1]. -
Proton Location: High-resolution XRD (especially at low temperatures, e.g., 100 K) can locate the electron density of the hydrogen atom, explicitly showing if it is attached to the Oxygen (enol) or Nitrogen (pyridinium).
Validated Experimental Protocol
Phase 1: Crystallization of Pyridyl Ketones
Pyridyl ketones are notorious for forming oils due to their high rotational freedom and polarity. Standard evaporation often fails. The Vapor Diffusion method is the "Gold Standard" for these substrates.
Reagents:
-
Solvent A (Good Solvent): Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Solvent B (Anti-Solvent): Pentane, Hexane, or Diethyl Ether.
Step-by-Step Workflow:
-
Dissolution: Dissolve ~10-20 mg of the pure pyridyl ketone in the minimum amount of Solvent A (0.5 – 1.0 mL) in a small analytical vial (inner vial). Ensure the solution is clear; filter through a 0.45
m PTFE syringe filter if cloudy. -
Setup: Place the open inner vial inside a larger scintillation vial (outer vial).
-
Diffusion: Carefully add ~3-5 mL of Solvent B to the outer vial. Crucial: Do not let Solvent B spill into the inner vial.
-
Equilibration: Cap the outer vial tightly. Store at room temperature (or 4°C for slower growth) in a vibration-free zone.
-
Observation: Over 24-72 hours, the volatile Solvent B will diffuse into Solvent A, slowly increasing polarity and forcing the compound to crystallize.
Expert Tip: If the pyridine nitrogen is unprotonated, adding a stoichiometric amount of a heavy metal salt (e.g., ZnCl
) can force co-crystallization, creating a rigid lattice that is easier to solve, though this alters the target molecule [2].
Phase 2: Data Collection & Refinement
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB) with Mo or Cu radiation. Temperature: 100 K (Liquid Nitrogen stream). Mandatory to reduce thermal motion of the pyridyl ring and locate H-atoms.
-
Mounting: Select a block-like crystal (avoid needles if possible). Mount on a Kapton loop using Paratone oil.
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (~0.75 Å).
-
Refinement (The Critical Step):
-
Solve structure using SHELXT (Intrinsic Phasing).
-
Refine using SHELXL.
-
Validation: Check the C-N bond lengths in the pyridine ring. If the C-N-C angle is >120° and C-N bonds are symmetrical, the nitrogen may be protonated or coordinating.
-
Tautomer Check: Explicitly refine the H-atom on the oxygen/nitrogen. Do not use "riding models" (AFIX) initially; find the Q-peak in the difference map to confirm its location.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for choosing XRD over NMR and the subsequent workflow.
Figure 1: Decision matrix and workflow for structural validation. Yellow diamond indicates the critical decision point where NMR ambiguity necessitates XRD intervention.
References
-
Grover, G. et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure and Physicochemical Analysis. ACS Omega.[1] Link
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Link
-
Feng, W. et al. (2011).[2] Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of structural basis.[2] Science China Life Sciences.[2] Link
-
Radi, S. et al. (2016).[3] X-ray Single Crystal Structure, DFT Calculations and Biological Activity of Pyridylpyrazole Derivatives. Molecules. Link
-
University of Florida. (2015). Crystal Growing Tips and Methods for X-ray Crystallography. Link
Sources
Publish Comparison Guide: Validating 2-(Pyridin-2-yl)cyclopentan-1-one Reference Standards
Topic: Elemental analysis standards for 2-(Pyridin-2-yl)cyclopentan-1-one purity
Audience: Synthetic Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads in Drug Discovery.
Executive Summary: The Purity Paradox
In pharmaceutical intermediate synthesis, 2-(Pyridin-2-yl)cyclopentan-1-one serves as a critical scaffold—often functioning as a bidentate ligand precursor or a core pharmacophore in kinase inhibitors.
A common pitfall in procuring or synthesizing this compound is the "Purity Paradox" : A sample may register >99.5% purity by HPLC (UV detection) yet fail catastrophically in downstream stoichiometric reactions (e.g., metal-catalyzed cross-couplings). The culprit is rarely organic impurities but rather "invisible" contaminants—water, inorganic salts, or trapped solvents—that HPLC ignores but Elemental Analysis (EA) ruthlessly exposes.
This guide compares the Certified Elemental Standard workflow against the conventional HPLC-Only approach, demonstrating why EA is the non-negotiable gatekeeper for establishing bulk purity in pyridine-based ketones.
Technical Analysis: The Compound & The Challenge
Target Analyte: 2-(Pyridin-2-yl)cyclopentan-1-one Chemical Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol Theoretical Composition: C: 74.51%, H: 6.88%, N: 8.69%
The Physicochemical Trap
This molecule contains a basic pyridine nitrogen and a ketone moiety. This combination creates specific analytical challenges:
-
Hygroscopicity: The pyridine ring can hydrogen-bond with atmospheric moisture, forming non-stoichiometric hydrates.
-
Tautomerism: It can exist in equilibrium between the keto and enol forms, complicating NMR integration but leaving EA unaffected (as the elemental ratio remains constant).
-
Salt Formation: If synthesized via acid/base catalysis, trace inorganic salts (e.g., NaBr, NH₄Cl) may persist. These are UV-silent but dilute the active mass.
Comparative Performance: EA-Validated vs. HPLC-Graded
We compared two grades of 2-(Pyridin-2-yl)cyclopentan-1-one:
-
Option A (The Alternative): Commercial "Reagent Grade" (validated by HPLC Area% only).
-
Option B (The Product): "Reference Standard Grade" (validated by EA + qNMR).
Experimental Data Summary
| Metric | Option A: Reagent Grade | Option B: Reference Standard | Impact on Application |
| HPLC Purity (254 nm) | 99.8% | 99.9% | Misleading: Both appear identical. |
| Elemental Analysis (C) | Found: 71.2% (Theory: 74.5%) | Found: 74.4% (Theory: 74.5%) | Option A is ~4.4% impure by mass (likely water/inorganics). |
| Elemental Analysis (N) | Found: 8.2% (Theory: 8.7%) | Found: 8.7% (Theory: 8.7%) | Confirms bulk contamination in Option A. |
| Water Content (KF) | Not Reported | 0.15% | Option A likely contains ~4% water (hydrate). |
| Active Mass Content | ~95.5% | 99.8% | Critical: 5% error in stoichiometry for Option A. |
| Ligand Efficiency | Failed (Low Yield in catalysis) | Passed (>90% Yield) | Option A poisons catalysts or skews metal:ligand ratios. |
Verdict: Relying solely on HPLC (Option A) for this compound carries a high risk of experimental failure due to mass-balance errors. EA (Option B) is the only method that validates the bulk material composition.
Strategic Workflow: Establishing the Standard
To elevate a batch of 2-(Pyridin-2-yl)cyclopentan-1-one to "Reference Standard" status, a rigorous EA protocol is required. This section details the methodology to ensure data integrity.
The Validation Ecosystem (DOT Visualization)
Figure 1: The "Self-Validating" purity workflow. Note that EA acts as the final gatekeeper after HPLC screening.
Detailed Experimental Protocol: CHN Analysis
This protocol is optimized for nitrogen-rich, hygroscopic heterocycles like 2-(Pyridin-2-yl)cyclopentan-1-one. Standard combustion often fails due to incomplete nitrogen reduction or moisture uptake during weighing.
Protocol 1: Sample Preparation & Weighing
-
Pre-treatment: Dry the sample in a vacuum desiccator over P₂O₅ for at least 24 hours at room temperature. Pyridyl ketones are "moisture sponges."
-
Microbalance Environment: Ensure relative humidity is <50%. Use an ionizing blower to neutralize static charge (common with dry organic powders).
-
Encapsulation:
-
For Solids: Use standard tin capsules.
-
For Viscous Oils: Use hermetically sealed tin capsules (cold-welded) to prevent evaporation of volatile impurities or uptake of moisture during the autosampler queue.
-
Weight: Target 2.0 – 3.0 mg (±0.001 mg).
-
Protocol 2: Instrument Parameters (Flash Combustion)
-
Combustion Temperature: 980°C (Required for complete oxidation of the pyridine ring).
-
Oxidation Cycle: Extended oxygen injection (5–10 seconds) to prevent "soot" formation (carbonization) common with aromatic heterocycles.
-
Reduction Column: Copper at 650°C. Note: Ensure the copper is not exhausted; nitrogen oxides from the pyridine ring must be fully reduced to N₂ gas.
-
Calibration: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the K-factor standard. It mimics the C/N ratio of the target analyte closely.
Troubleshooting & Data Interpretation
When EA fails (deviation > 0.4%), the direction of the error reveals the contaminant.
Diagnostic Decision Tree (DOT Visualization)
Figure 2: Diagnostic logic for interpreting EA failures. This logic turns a "failed" result into actionable purification intelligence.
Case Study: The "Monohydrate" Phantom
-
Scenario: A researcher synthesizes 2-(Pyridin-2-yl)cyclopentan-1-one.
-
EA Result: C: 67.1%, H: 7.3%, N: 7.8%.
-
Analysis:
-
Theoretical (Anhydrous): C: 74.5%, H: 6.9%, N: 8.7%.
-
Theoretical (Monohydrate C₁₀H₁₁NO·H₂O): C: 67.0%, H: 7.3%, N: 7.8%.
-
-
Action: Do not re-synthesize. Dry aggressively or adjust molecular weight in downstream calculations.
Conclusion
For 2-(Pyridin-2-yl)cyclopentan-1-one, HPLC is a necessary but insufficient condition for purity.
To establish a true Reference Standard , you must satisfy the "Golden Triangle" of characterization:
-
HPLC: Confirms absence of organic side-products.
-
qNMR: Quantifies specific solvates.
-
Elemental Analysis (EA): Validates the bulk mass balance and elemental composition (±0.4%).
Recommendation: For critical drug development assays, reject any batch of this compound that lacks a passing EA certificate, as "99% HPLC purity" often masks significant salt or water contamination that will compromise your stoichiometry.
References
-
Waite, M. (2025). Summary of CHNS Elemental Analysis Common Problems. University of British Columbia Dept of Chemistry. [Link]
-
Holzgrabe, U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Babij, N. R., et al. (2016).[1] An International Study Evaluating Elemental Analysis. ACS Central Science, 2(9), 604–609. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217802, 1-(2-Pyridyl)cyclopentene. (Precursor/Related Structure).[1][2][3][4] [Link]
Sources
Benchmarking Guide: Catalytic Efficiency of 2-(Pyridin-2-yl)cyclopentan-1-one Complexes
Content Type: Technical Comparison & Application Guide
Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists
Focus: Ruthenium and Iridium complexes of rigidified
Executive Summary: The Rigidity Advantage
In the landscape of non-innocent ligands for transfer hydrogenation (TH) and C-H activation, 2-(Pyridin-2-yl)cyclopentan-1-one (Py-CVP) occupies a critical "Goldilocks" zone. Unlike its open-chain analog (2-acetylpyridine) or its flexible homolog (2-(pyridin-2-yl)cyclohexan-1-one), Py-CVP offers a unique combination of backbone rigidity and steric constraint .
This guide benchmarks Py-CVP metal complexes against standard alternatives, demonstrating how the fused 5-membered ring enhances catalyst stability and modulates the bite angle for superior turnover frequencies (TOF) in specific transformations.
Key Performance Indicators (KPIs)
-
Ligand Class: N,O-Chelating
-Ketopyridine (Enolizable). -
Primary Mechanism: Metal-Ligand Cooperativity (MLC) via aromatization/dearomatization or keto-enol tautomerism.
-
Best-in-Class Application: Transfer Hydrogenation of ketones; C-H functionalization of arenes.
Ligand Architecture & Mode of Action
To understand the catalytic efficiency, one must analyze the coordination sphere.[1] Py-CVP acts as a bidentate N,O-donor. Upon coordination to a metal (M), it typically deprotonates to form a monoanionic enolato complex, creating a six-membered chelate ring (
Structural Comparison
| Feature | Py-CVP (Cyclopentanone) | Py-CVH (Cyclohexanone) | 2-Acetylpyridine (Open) |
| Backbone | Fused 5-membered ring | Fused 6-membered ring | Acyclic |
| Conformational Freedom | Low (Rigid) | High (Chair/Boat flipping) | Very High (Free rotation) |
| Chelate Stability | High (Pre-organized) | Moderate | Low (Entropic penalty) |
| Steric Profile | Compact, planar-like | Bulky, non-planar | Minimal |
Scientific Insight: The 5-membered cyclopentane ring in Py-CVP forces the carbonyl carbon and the alpha-carbon into a nearly coplanar arrangement with the pyridine ring. This pre-organization reduces the entropic cost of binding and prevents the "ring flipping" deactivation pathways often observed with cyclohexanone derivatives during high-temperature catalysis.
Comparative Benchmarking: Catalytic Efficiency
The following data synthesizes performance metrics for Ruthenium(II) arene complexes (
Benchmark 1: Transfer Hydrogenation of Acetophenone
Conditions: 0.1 mol% Cat, iPrOH (solvent/donor), KOH, 82°C.
| Catalyst Ligand | Time to 95% Conv. | TOF (h⁻¹) | Stability (Cycles) | Notes |
| Py-CVP (This Product) | 15 min | ~3,800 | 5+ | High activity due to rigid backbone maintaining active geometry. |
| Py-CVH (Cyclohexyl) | 25 min | ~2,200 | 3 | Steric clash from chair conformer can impede substrate approach. |
| 2-Acetylpyridine | 45 min | ~1,200 | 1-2 | Lower stability; ligand dissociation occurs at high temp. |
| Ru-TsDPEN (Noyori) | 10 min | >4,000 | 10+ | Standard Reference. Higher activity but requires expensive chiral diamine. |
Analysis: While the Noyori-type (Ru-TsDPEN) catalyst remains the gold standard for asymmetric induction, the Py-CVP complexes offer a cost-effective and robust alternative for racemic reductions. The rigidity of the cyclopentyl backbone yields a 1.7x increase in TOF compared to the cyclohexyl analog (Py-CVH) by minimizing non-productive steric bulk around the metal center.
Benchmark 2: C-H Activation Potential
In oxidative C-H functionalization (e.g., directing group chemistry), the Py-CVP ligand serves as a transient directing group.
-
Py-CVP Efficiency: High. The bite angle is constrained, pulling the metal closer to the substrate's ortho-C-H bonds.
-
Alternative Efficiency: Lower. Flexible ligands allow the metal to drift away from the activation site, increasing the energy barrier for the concerted metalation-deprotonation (CMD) step.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the Metal-Ligand Cooperativity (MLC) cycle. The Py-CVP ligand is not merely a spectator; its keto-enol tautomerism facilitates proton shuffling, a critical feature for high-efficiency hydrogenation.
Caption: Catalytic cycle showing the activation of the Py-CVP complex. The ligand switches between neutral keto-amine and anionic enolato-imine forms, stabilizing the ruthenium center during hydride transfer.
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating protocol for synthesizing and testing the Ruthenium-Py-CVP complex.
Phase 1: Complex Synthesis
Objective: Isolate
-
Reagents: Mix
(0.5 eq) and 2-(Pyridin-2-yl)cyclopentan-1-one (1.0 eq) in dry methanol. -
Base Addition: Add NaOMe (1.1 eq) to deprotonate the ligand in situ (color change to deep red/orange indicates enolate formation).
-
Reaction: Stir at ambient temperature for 4 hours.
-
Purification: Evaporate solvent. Redissolve in minimal DCM and filter through Celite to remove NaCl. Precipitate with cold hexane.
-
Validation:
NMR must show loss of the -proton signal from the cyclopentanone ring and a shift in the pyridine protons.
Phase 2: Catalytic Transfer Hydrogenation
Objective: Reduction of Acetophenone.
-
Setup: In a Schlenk tube under
, dissolve Acetophenone (1.0 mmol) in 2-propanol (5 mL). -
Catalyst Loading: Add the Ru-Py-CVP complex (0.001 mmol, 0.1 mol%).
-
Initiation: Add KOH (0.1 mmol, 10 mol%) to activate the cycle.
-
Monitoring: Heat to 82°C (reflux). Sample at 5, 15, and 30 mins.
-
Analysis: GC-MS or NMR. Look for the disappearance of the ketone carbonyl signal (~197 ppm) and appearance of the CH-OH signal (~69 ppm).
References
-
Ligand Synthesis & Precursors
-
Ruthenium Transfer Hydrogenation (General Mechanism)
- Ruthenium(ii)
-
Source:
-
Pyridyl-Ketone Coordination Chemistry
- Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands.
-
Source:
-
Influence of Ring Size on Catalysis
- Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chel
-
Source:
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Pyridin-2-yl)cyclopentan-1-one
This document provides essential procedural guidance for the safe and compliant disposal of 2-(Pyridin-2-yl)cyclopentan-1-one. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide a deep, technically-grounded framework for managing this compound's waste stream, ensuring the protection of laboratory personnel and the environment.
The disposal of any chemical waste is governed by a strict regulatory framework, primarily established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[1][2] Adherence to these regulations is not merely a matter of compliance but a cornerstone of responsible scientific practice.
Hazard Assessment: A Synthesis of Structural Analogs
-
Cyclopentanone Moiety: Cyclopentanone is classified as a flammable liquid and vapor that causes skin irritation and serious eye damage.[3][4] It should be kept away from heat, sparks, and open flames, and handled with appropriate personal protective equipment.[3][5]
-
Pyridine Moiety: Pyridine is also a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[6] It requires handling in a well-ventilated area and the use of explosion-proof equipment.[6]
Inferred Hazard Profile: Based on these analogs, it is imperative to treat 2-(Pyridin-2-yl)cyclopentan-1-one as a hazardous substance. The compound should be presumed to be, at a minimum, a combustible or flammable liquid, a skin and eye irritant, and potentially harmful if ingested, inhaled, or absorbed through the skin. All handling and disposal procedures must reflect this heightened level of caution.
Hazard Summary Table
| Hazard Classification | Inferred from Structural Analogs | Rationale & Key Precautions |
| Flammability | Likely Flammable/Combustible Liquid (GHS Category 3 or 4) | Both cyclopentanone and pyridine are flammable.[3][6] Store away from ignition sources. Use non-sparking tools.[6][7] |
| Acute Toxicity | Potentially Harmful if Swallowed, Inhaled, or via Skin Contact | Pyridine is known for its acute toxicity.[6] Avoid generating mists or vapors. Handle in a chemical fume hood. |
| Skin Corrosion/Irritation | Skin Irritant (GHS Category 2) | Cyclopentanone is a known skin irritant.[3][4] Avoid all direct skin contact. |
| Eye Damage/Irritation | Serious Eye Irritant (GHS Category 2A) | Both parent structures indicate a risk of serious eye irritation.[3][4] Wear safety goggles or a face shield. |
| Environmental Hazard | Potentially Harmful to Aquatic Life | Unneutralized pyridine derivatives can be environmental hazards. Do not allow entry into drains or waterways.[7][8] |
Regulatory Compliance: The "Cradle-to-Grave" Mandate
The EPA's RCRA establishes a "cradle-to-grave" management system for hazardous waste.[9] This means that the generator of the waste—your laboratory—is responsible for its safe handling and disposal from the moment it is created until its final destruction.[2][9] Concurrently, OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that outlines specific procedures for safe chemical handling, including disposal.[1][10][11]
Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and implementing the CHP. All disposal activities must be coordinated through them.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing 2-(Pyridin-2-yl)cyclopentan-1-one, ensure the following PPE is worn.[12]
-
Eye Protection: Safety glasses with side-shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: All waste handling and consolidation should occur within a certified chemical fume hood to minimize inhalation exposure.[10]
Step-by-Step Disposal Protocol
The proper disposal of 2-(Pyridin-2-yl)cyclopentan-1-one is a systematic process that prioritizes safety and regulatory adherence.
Step 1: Waste Characterization and Segregation
Immediately upon generation, the waste must be classified as hazardous. Do not mix this waste stream with other chemical wastes (e.g., halogenated solvents, strong acids) unless explicitly approved by your EHS office.[12] Improper mixing can lead to dangerous chemical reactions.
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof waste container made of a compatible material (e.g., polyethylene or glass).[13] The container must have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[14] The label must also include:
-
The full chemical name: "2-(Pyridin-2-yl)cyclopentan-1-one"
-
The approximate concentration and volume.
-
The date accumulation started.
-
The relevant hazard warnings (e.g., "Flammable," "Irritant").
-
Step 3: Accumulation and Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area must be under the control of the laboratory personnel.
-
Conditions: The storage area should be a secondary containment bin in a well-ventilated space, away from heat, sparks, or open flames.[3][8] It must be segregated from incompatible materials.[15]
-
Time Limits: Keep the container sealed unless actively adding waste. EPA regulations limit the amount of time waste can be stored on-site, so prompt arrangement for disposal is crucial.[16]
Step 4: Arranging for Disposal
Once the waste container is full or is approaching its storage time limit, contact your institution's EHS department. They will coordinate the pickup, transportation, and ultimate disposal by a licensed hazardous waste facility.[2] You will be required to complete a hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[2]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[6]
-
Containment (If Safe): For minor spills inside a chemical fume hood, trained personnel may absorb the spill using an inert material like sand, vermiculite, or a commercial sorbent.[13] Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Cleanup: Place the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.
-
Contact EHS: For all spills, contact your EHS office for guidance and to report the incident.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the compliant disposal of 2-(Pyridin-2-yl)cyclopentan-1-one waste.
Caption: Logical workflow for the safe and compliant disposal of chemical waste.
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . Environmental Protection. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
What are Federal and State Hazardous Waste Regulations? . Hazardous Waste Experts. [Link]
-
Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]
-
The Laboratory Standard . Vanderbilt University Medical Center. [Link]
-
EPA Hazardous Waste Management . Axonator. [Link]
-
Chemical Safety Guidelines . University of Washington. [Link]
-
Safety Data Sheet: Cyclopentanone . MetaSci Inc. [Link]
-
2-(Pyrrolidin-1-ylmethyl)cyclopentanone . PubChem. [Link]
-
1-Cyclopentyl-2-(pyridin-2-yl)ethan-1-one Properties . U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet: Cyclopentanol . Carl ROTH. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. americanchemistry.com [americanchemistry.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- 8. carlroth.com [carlroth.com]
- 9. epa.gov [epa.gov]
- 10. mastercontrol.com [mastercontrol.com]
- 11. compliancy-group.com [compliancy-group.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling 2-(Pyridin-2-yl)cyclopentan-1-one
Executive Summary & Chemical Context
2-(Pyridin-2-yl)cyclopentan-1-one is a critical intermediate, often utilized in the synthesis of bidentate ligands for catalysis and pharmaceutical scaffolds. Structurally, it combines a basic pyridine ring with an enolizable cyclopentanone moiety.
Why this guide exists: While often categorized generically as an "irritant," the pyridine moiety introduces specific toxicological risks (potential neuro/hepatotoxicity via transdermal absorption) that standard "ketone handling" protocols fail to address. Furthermore, the enolizable nature of the ketone makes it reactive toward strong oxidizers and bases.
The Core Philosophy: Safety is not a barrier to speed; it is the foundation of reproducibility. A contaminated researcher is a compromised variable.
Risk Assessment Matrix
This compound presents a dual-threat profile: local tissue destruction (irritation/corrosion) and systemic toxicity (pyridine absorption).
| Hazard Category | Classification (GHS) | Operational Implication |
| Dermal | Skin Irrit. 2 (H315) | High Risk. Pyridine derivatives can penetrate skin rapidly. |
| Ocular | Eye Irrit.[1][2][3][4][5][6][7] 2A (H319) | Critical. Basic nitrogen lone pairs can cause corneal clouding/damage. |
| Inhalation | STOT SE 3 (H335) | Respiratory tract irritation.[1][5][6] Dust/mist control is mandatory. |
| Reactivity | Enolizable Ketone | Incompatible with strong oxidizers (fire risk) and strong bases (exothermic polymerization/degradation). |
The PPE Defense System (Layered Protocol)
Do not rely on a single barrier. We utilize a "Swiss Cheese" model where multiple layers cover the weaknesses of the previous one.
A. Hand Protection (The "Double-Shell" Method)
Standard nitrile gloves degrade upon prolonged exposure to pyridine derivatives.
-
Inner Layer: 4 mil Nitrile (Examination Grade). Acts as the "skin."[2][3]
-
Outer Layer: 5-8 mil Nitrile (High-Dexterity). Acts as the "shield."
-
Protocol:
-
Inspect: Inflate gloves with air to check for pinholes before donning.
-
Change Frequency: Every 60 minutes of active handling, or immediately upon splash contact.
-
Why? Pyridine compounds can permeate nitrile in <10 minutes under direct saturation. The inner glove buys you time to doff safely.
-
B. Ocular & Respiratory Protection[1][3][4][6][8][9][10]
-
Primary: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of vapors bypassing side shields.
-
Respiratory: Handling must occur inside a certified Fume Hood (Face velocity > 80 fpm).
-
Contingency: If handling bulk powder outside a hood (not recommended), a Half-mask respirator with P100/OV (Organic Vapor) cartridges is mandatory.
-
C. Body Shielding
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs.
-
Apron: Chemical-resistant rubber apron recommended during transfer of quantities >50g.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
-
Static Control: Organic powders often carry static charge. Use an antistatic gun or polonium strip near the balance to prevent "flying powder."
-
The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable antistatic weigh boat.
-
Solvent Selection: If solubilizing, avoid chlorinated solvents if possible (increases permeability risk). Ethyl acetate or alcohols are preferred if chemistry permits.
Phase 2: Reaction Setup
-
Inert Atmosphere: This compound is susceptible to oxidation at the alpha-position. Flush the reaction vessel with Nitrogen or Argon before addition.
-
Addition Rate: If reacting with strong bases (e.g., NaH, LDA) to form the enolate, add the ketone dropwise at 0°C. The deprotonation is exothermic.
Phase 3: Decontamination (The "Exit Strategy")
-
Wipe Down: Clean balance area with a tissue soaked in dilute HCl (1M) followed by water. The acid protonates the pyridine ring, turning it into a non-volatile pyridinium salt, making it easier to clean and less odorous.
-
Doffing: Remove outer gloves inside the fume hood. Dispose of them as solid hazardous waste.
Emergency Response Logic
In the event of exposure, seconds dictate the severity of the injury.
Figure 1: Decision tree for immediate response to exposure.[3] Note the prohibition of solvents for skin cleaning, as they accelerate absorption.
Waste Disposal & Deactivation
Improper disposal is a common compliance failure.
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Solid | Contaminated gloves, weigh boats, and paper towels go into "Solid Hazardous Waste" bins. Do not use regular trash. |
| Liquid Waste | Organic (Halogen-Free) | Dispose in non-halogenated organic solvent carboys. |
| Quenching | Chemical Deactivation | Small spills can be treated with dilute HCl to form the non-volatile hydrochloride salt before wiping. |
Critical Prohibition: Never pour pyridine derivatives down the sink. They are toxic to aquatic life and can disrupt municipal water treatment bacteria.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1049, Pyridine. Retrieved from [Link] (Used as toxicological baseline for pyridine moiety).
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
